(S)-Praziquantel-d11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
323.5 g/mol |
IUPAC名 |
(11bS)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChIキー |
FSVJFNAIGNNGKK-NZPSFNRESA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Praziquantel-d11: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Praziquantel-d11, the deuterated stable isotope-labeled analog of the (S)-enantiomer of Praziquantel. Praziquantel is a broad-spectrum anthelmintic drug, with the (R)-enantiomer being responsible for its therapeutic effects. The (S)-enantiomer is significantly less active and is often associated with the drug's side effects and bitter taste. This compound serves as a critical internal standard for the accurate quantification of (S)-Praziquantel in biological matrices during pharmacokinetic, metabolic, and toxicological studies. This document details its chemical structure, physicochemical properties, and provides synthesized experimental protocols for its preparation and analysis, alongside a discussion of the biological context of the (S)-enantiomer.
Chemical Structure and Properties
This compound is a derivative of Praziquantel in which eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods without significantly altering its chemical properties.
Chemical Structure:
-
IUPAC Name: (11bS)-2-(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
-
Chemical Formula: C₁₉H₁₃D₁₁N₂O₂
-
Molecular Weight: Approximately 323.47 g/mol [1]
-
CAS Number: Not available for the specific (S)-d11 enantiomer, the racemic Praziquantel-d11 is 1246343-36-1.[2][3]
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of this compound. Data for the non-deuterated (S)-Praziquantel and racemic Praziquantel are included for comparison.
| Property | This compound | (S)-Praziquantel | Racemic Praziquantel |
| Appearance | White to off-white solid | White crystalline powder | White crystalline powder[4] |
| Melting Point | Not experimentally determined; expected to be similar to (S)-Praziquantel | Lower than racemic form[5] | 136-138 °C |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | Higher solubility in water than racemic form | Sparingly soluble in water (0.4 mg/mL at 25°C); Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) |
| LogP | Not experimentally determined; expected to be similar to Praziquantel | Not experimentally determined | 2.7 |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that includes the preparation of a deuterated acylating agent and a chiral amine intermediate, followed by their coupling.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
2.2.1. Preparation of Cyclohexanecarbonyl-d11 Chloride
-
Deuteration of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using D₂O under high temperature and pressure with a suitable catalyst (e.g., platinum or palladium on carbon). The reaction is monitored by NMR until the desired level of deuteration is achieved.
-
Conversion to Acid Chloride: The resulting cyclohexanecarboxylic acid-d11 is then converted to the acid chloride. Thionyl chloride (SOCl₂) is added dropwise to a solution of the deuterated carboxylic acid in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield cyclohexanecarbonyl-d11 chloride.
2.2.2. Chiral Resolution of Praziquanamine
-
Hydrolysis of Racemic Praziquantel: Racemic praziquantel is hydrolyzed by refluxing with a strong acid, such as 6N hydrochloric acid, to yield racemic praziquanamine.
-
Diastereomeric Salt Formation: The racemic praziquanamine is dissolved in a suitable solvent (e.g., ethanol). A chiral resolving agent, such as (R)-(-)-mandelic acid, is added to the solution to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The salt of (S)-praziquanamine with (R)-(-)-mandelic acid will preferentially crystallize out of the solution upon cooling.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid and liberate the free (S)-praziquanamine. The amine is then extracted with an organic solvent and purified.
2.2.3. Synthesis of this compound
-
Acylation: (S)-Praziquanamine is dissolved in an aprotic solvent like DCM, and a base such as triethylamine is added. The solution is cooled in an ice bath, and cyclohexanecarbonyl-d11 chloride is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
2.3.1. Mass Spectrometry
Under positive electrospray ionization (ESI+), this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 324.3. The primary fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic neutral loss of the deuterated cyclohexanecarbonyl group.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) |
| (S)-Praziquantel | 313.2 | 203.2 |
| This compound | 324.3 | 203.2 |
2.3.2. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show the characteristic signals for the pyrazinoisoquinoline core, but the signals corresponding to the cyclohexyl protons will be absent due to deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated cyclohexyl carbons will exhibit splitting due to C-D coupling. The chemical shifts are expected to be similar to those of non-deuterated (S)-Praziquantel. The carbonyl region (160-175 ppm), aromatic region (120-135 ppm), and aliphatic region (20-60 ppm) will be observable.
Biological Activity and Mechanism of Action of the (S)-Enantiomer
Praziquantel is administered as a racemate, but the anthelmintic activity is primarily attributed to the (R)-enantiomer. The (S)-enantiomer is considered to be significantly less effective against parasitic worms.
Cytotoxicity
Studies have shown that (S)-Praziquantel exhibits higher cytotoxicity compared to the (R)-enantiomer in various cell lines. For example, (S)-PZQ showed greater toxicity against human liver cells (L-02) and neuroblastoma cells (SH-SY5Y) compared to (R)-PZQ. This suggests that the (S)-enantiomer may be a primary contributor to the side effects observed with racemic praziquantel administration.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., L-02, SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, (S)-Praziquantel, (R)-Praziquantel, and racemic Praziquantel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Mechanism of Action
The precise mechanism of action of Praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in schistosomes. The (R)-enantiomer is a potent activator of a specific transient receptor potential (TRP) channel in the parasite, leading to a massive influx of Ca²⁺ ions, which causes muscle contraction and paralysis. The (S)-enantiomer is considerably less effective at activating this channel.
Caption: Simplified signaling pathway of (R)-Praziquantel in schistosomes.
Applications in Research and Development
The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of (S)-Praziquantel in biological samples.
Pharmacokinetic and Metabolism Studies
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise pharmacokinetic studies. It allows for the reliable determination of absorption, distribution, metabolism, and excretion (ADME) parameters of the (S)-enantiomer, helping to understand its contribution to the overall pharmacological and toxicological profile of racemic Praziquantel.
Experimental Workflow: Bioanalytical Method
Caption: Workflow for the bioanalysis of (S)-Praziquantel using this compound.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard enables the accurate assessment of the pharmacokinetic and toxicological properties of the (S)-enantiomer, contributing to a better understanding of the overall profile of the racemic drug. The information and protocols provided in this guide are intended to support the design and execution of robust scientific studies involving this important compound.
References
- 1. First Step into Praziquantel Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medjpps.com [medjpps.com]
- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Role of (S)-Praziquantel-d11 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (S)-Praziquantel-d11 when used as an internal standard in bioanalytical studies. Praziquantel (PZQ) is a broad-spectrum anthelmintic agent administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[2] Consequently, the stereoselective analysis of Praziquantel enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3][4] This guide will detail the principles of its use, provide experimental protocols, and present relevant quantitative data for the enantiomers of Praziquantel. While detailed public protocols are more readily available for (R)-Praziquantel-d11, the principles and methodologies described are directly applicable to the use of this compound for the quantification of (S)-Praziquantel.
Core Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a biological sample at the beginning of the analytical process. Because this compound is chemically and structurally nearly identical to (S)-Praziquantel, it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.
However, due to the replacement of 11 hydrogen atoms with deuterium, this compound has a higher mass than the non-labeled analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during the analytical workflow—such as loss of sample during extraction, variability in injection volume, or ion suppression in the mass spectrometer's source—are effectively cancelled out. This normalization results in highly accurate and precise quantification of the analyte.
Experimental Protocols
The following protocols provide a general framework for the use of a deuterated Praziquantel internal standard in a bioanalytical setting, primarily based on methods developed for the (R)-enantiomer. These can be adapted for the specific use of this compound.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Praziquantel from plasma samples.
-
Aliquoting : In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).
-
Internal Standard Spiking : Add a known volume and concentration of the this compound internal standard working solution to the plasma sample.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the analysis of Praziquantel and its deuterated internal standard.
| Parameter | Recommended Setting |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Mass Spectrometry Parameters
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Praziquantel | 313.2 | 203.2 |
| This compound | 324.3 | 204.2 |
Note: These mass-to-charge ratios are based on the protonated molecules [M+H]⁺ and their characteristic fragments. The d11-internal standard shows an 11-dalton mass shift in the precursor ion and a 1-dalton shift in this specific product ion.
Pharmacokinetic Parameters of Praziquantel Enantiomers
The following table summarizes pharmacokinetic data for both (R)- and (S)-Praziquantel from a study in O. viverrini-infected patients.
| Analyte | Cmax (µg/mL) | AUC₀₋₂₄h (µg/mL*h) | t₁⸝₂ (h) |
| (R)-Praziquantel | 0.2 | 1.1 | 1.1 |
| (S)-Praziquantel | 0.9 | 9.0 | 3.3 |
Data from a study in O. viverrini-infected patients receiving 3 x 25 mg/kg of Praziquantel.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Mechanism of Action as an Internal Standard
This diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.
Caption: Principle of analytical variability correction.
References
A Technical Guide to the Physical and Chemical Differences Between Praziquantel and Praziquantel-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physical and chemical distinctions between Praziquantel and its deuterated analogue, Praziquantel-d11. This document is intended to be a valuable resource for professionals in drug development, metabolism studies, and pharmacokinetic analyses where Praziquantel-d11 is utilized as a critical internal standard.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, essential for treating various trematode and cestode infections, most notably schistosomiasis.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the anthelmintic activity primarily attributed to the (R)-enantiomer.[2] Praziquantel-d11 is a stable isotope-labeled version of Praziquantel where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, due to its chemical similarity and distinct mass from the unlabeled drug.[3][4]
Core Physical and Chemical Properties
The primary physical difference between Praziquantel and Praziquantel-d11 is their molecular weight, a direct consequence of the deuterium substitution. This mass difference is the cornerstone of its utility in mass spectrometry. Other physicochemical properties are generally presumed to be very similar, though minor differences due to the kinetic isotope effect can exist.
Table 1: General Properties of Praziquantel and Praziquantel-d11
| Property | Praziquantel | Praziquantel-d11 | Source(s) |
| Chemical Name | 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | 2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | [5] |
| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₁₃D₁₁N₂O₂ | |
| Molecular Weight | 312.4 g/mol | 323.47 g/mol | |
| CAS Number | 55268-74-1 | 1246343-36-1 | |
| Appearance | White to off-white crystalline powder | White to off-white solid (presumed) | |
| Isotopic Purity | N/A | ≥98% |
Table 2: Physicochemical Data of Praziquantel and Praziquantel-d11
| Property | Praziquantel | Praziquantel-d11 | Source(s) |
| Melting Point | Approximately 136–143°C | 133-137°C | |
| Boiling Point | Not well-defined (decomposes) | 544.1±50.0 °C at 760 mmHg | |
| Solubility | Water: Slightly soluble (0.40 mg/mL at 25°C) Ethanol: 97 mg/mL Chloroform: 567 mg/mL Methanol: Soluble | Soluble in Chloroform, Ethyl Acetate, Methanol | |
| pKa | ~7.5 (weakly basic) | Not experimentally determined; expected to be very similar to Praziquantel | |
| LogP | 2.7 | Not experimentally determined; expected to be very similar to Praziquantel |
Experimental Protocols
The primary application of Praziquantel-d11 is as an internal standard in bioanalytical methods. Below are generalized methodologies for its use and characterization.
Synthesis and Characterization of Praziquantel-d11
The synthesis of Praziquantel-d11 involves incorporating a deuterated starting material, such as deuterated cyclohexanecarbonyl chloride, into the synthetic route of Praziquantel. Rigorous characterization is essential to confirm its identity, purity, and isotopic enrichment.
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of Praziquantel-d11.
Quantification of Praziquantel in Biological Matrices using LC-MS/MS
This protocol outlines a standard method for the quantitative analysis of Praziquantel in plasma using Praziquantel-d11 as an internal standard.
Materials and Reagents:
-
Praziquantel and Praziquantel-d11 reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a polypropylene tube, add the internal standard solution (Praziquantel-d11).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 3: Typical Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |
| Praziquantel | 313.2 | 203.1 | ESI+ | |
| Praziquantel-d11 | ~324.2 | 203.1 | ESI+ |
Experimental Workflow for Bioanalysis:
Caption: Workflow for the quantification of Praziquantel in plasma.
Biological Activity and Signaling Pathway
The anthelmintic effect of Praziquantel is primarily exerted by the (R)-enantiomer. It is also known to interact with host receptors, specifically as a partial agonist on the human 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). This receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit, leading to an increase in intracellular calcium concentration.
Gq-Protein Coupled Signaling Pathway of (R)-Praziquantel:
Caption: Gq-protein coupled signaling pathway of (R)-Praziquantel.
Conclusion
Praziquantel-d11 is a chemically and physically similar analogue of Praziquantel, with the key distinction being its increased molecular weight due to isotopic labeling. This property makes it an indispensable tool for the accurate quantification of Praziquantel in complex biological matrices. Its use as an internal standard corrects for variability in sample preparation and matrix effects, ensuring high-quality data in pharmacokinetic and other research settings. Understanding the subtle differences and the significant analytical advantages of Praziquantel-d11 is crucial for researchers in the field of anthelmintic drug development and analysis.
References
Commercial suppliers of (S)-Praziquantel-d11 for research
An In-depth Technical Guide to Commercial Suppliers and Applications of (S)-Praziquantel-d11 for Research
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results in quantitative bioanalysis. This guide provides a comprehensive overview of the commercial availability of this compound, a deuterated analog of the (S)-enantiomer of Praziquantel. While the anthelmintic activity of Praziquantel is primarily attributed to the (R)-enantiomer, the (S)-enantiomer is also of significant interest in metabolic and pharmacokinetic studies.[1][2][3] this compound serves as an invaluable tool, particularly as an internal standard for the precise quantification of (S)-Praziquantel in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2]
Commercial Suppliers and Product Specifications
The following table summarizes the key quantitative data for this compound available from commercial suppliers. This information is essential for researchers to compare products and select the most suitable one for their experimental needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Appearance |
| MedChemExpress | This compound | Not Specified | C₁₉H₁₃D₁₁N₂O₂ | 323.48 | >98% | Not Specified | Not Specified |
| Cayman Chemical | Praziquantel-d11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.5 | ≥99% deuterated forms (d1-d11) | Not Specified | A solid |
| BOC Sciences | Praziquantel-[d11] | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | 95% by HPLC | 95% atom D | White to Pale Beige Solid |
| Simson Pharma | Praziquantel -D11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | Not Specified | Not Specified | Not Specified |
| ESS Chem Co. | Praziquantel-D11 | 1246343-36-1 | C₁₉H₁₃D₁₁N₂O₂ | 323.47 | 98.7% HPLC | >98% atom D | White solid |
Note: Some suppliers may list the racemic (±)-Praziquantel-d11 or do not specify the enantiomer. Researchers should verify the stereochemistry with the supplier before purchase.
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods to quantify Praziquantel enantiomers in biological samples. Below is a representative protocol for the extraction and analysis of Praziquantel from plasma using LC-MS/MS.
Objective: To determine the concentration of (S)-Praziquantel in a plasma sample using this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), protein precipitating agent
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of (S)-Praziquantel in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of this compound in the same solvent.
-
From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (S)-Praziquantel and this compound. These transitions need to be optimized for the specific instrument being used.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte ((S)-Praziquantel) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of (S)-Praziquantel in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for pharmacokinetic studies and the proposed signaling pathway for the active enantiomer of Praziquantel.
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
Caption: Proposed mechanism of action for (R)-Praziquantel in schistosomes.
References
Solubility Profile of (S)-Praziquantel-d11 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
The following tables summarize the reported solubility of Praziquantel in a range of common organic solvents. This data serves as a robust reference point for estimating the solubility of (S)-Praziquantel-d11.
Table 1: Solubility of Praziquantel in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Solubility (g/100mL) | Molar Solubility (mol/L)¹ | Temperature (°C) | Reference |
| Chloroform | 567 | 56.7 | 1.815 | 25 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~20 | - | ~0.064 | Not Specified | [3] |
| 63 | - | 0.202 | 25 | [4] | |
| Ethanol | ~10 | 9.7 | ~0.032 | Not Specified | [3] |
| 63 | - | 0.202 | 25 | ||
| 97 | 9.7 | 0.310 | 25 | ||
| Dimethylformamide (DMF) | ~30 | - | ~0.096 | Not Specified | |
| N-Methyl-2-pyrrolidone (NMP) | 146 | - | 0.467 | Not Specified | |
| Polyethylene glycol 400 (PEG 400) | 17 | - | 0.054 | Not Specified | |
| Propylene Glycol (PPG) | 12 | - | 0.038 | Not Specified | |
| Methanol | Soluble | - | - | Not Specified | |
| Ethyl Acetate | Soluble | - | - | Not Specified |
¹Molar solubility was calculated using the molecular weight of Praziquantel (312.4 g/mol ). The molecular weight of this compound is approximately 323.47 g/mol .
Table 2: Mole Fraction Solubility of Praziquantel in Various Solvents at 25°C
| Solvent | Mole Fraction (x 10⁻²) |
| Acetone | 2.214 |
| Cyclohexanone | 4.336 |
| n-Hexane | 2.291 |
| Ethyl Acetate | 2.012 |
| Acetonitrile | 2.521 |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used saturation shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent(s) of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC-MS, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Dispense a precise volume of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Considerations:
-
Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.
-
Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.
-
Equilibrium Time: It is essential to establish that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the experiment.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical solubility determination experiment.
Caption: Workflow for Solubility Determination.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is solubility, it is pertinent to note that (S)-Praziquantel is the inactive enantiomer, whereas (R)-Praziquantel is responsible for the anthelmintic activity. (R)-Praziquantel is a partial agonist of the human 5-HT2B receptor. The deuterated form, this compound, is primarily used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.
The logical relationship for the use of this compound in research is outlined in the diagram below.
Caption: Use of this compound in Research.
This guide provides a foundational understanding of the solubility of this compound based on the available data for Praziquantel. For precise solubility determination in a specific solvent system, it is imperative to conduct the experimental protocol outlined herein.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Purity and Stability of (S)-Praziquantel-d11
This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound, a deuterated analog of the (S)-enantiomer of Praziquantel. This document details the analytical methodologies for assessing its purity and stability, presents illustrative data, and outlines its metabolic fate. This compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for the accurate quantification of (S)-Praziquantel in biological matrices.[1][2][3][4]
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, ensuring the accuracy of quantitative analyses.[5] It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data for Isotopic Purity
The following table summarizes the expected isotopic distribution for a representative batch of this compound with high isotopic enrichment.
| Isotopologue | Relative Abundance (%) |
| d11 | 98.5 |
| d10 | 1.2 |
| d9 | 0.2 |
| d8 | <0.1 |
| d0-d7 | Not Detected |
| Isotopic Purity (d11) | 98.5% |
| Chemical Purity (by HPLC) | >99.0% |
Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d11). Integrate the peak areas and calculate the relative abundance of each isotopologue.
-
Experimental Protocol for Isotopic Purity and Structural Integrity by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and assess the isotopic purity by NMR.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the cyclohexyl protons confirms successful deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling, providing further confirmation of the labeling positions.
-
Stability of this compound
The stability of this compound is crucial for its reliable use as an internal standard. Forced degradation studies, as per the International Conference on Harmonization (ICH) guidelines, are used to evaluate its stability under various stress conditions. The degradation profile of the deuterated analog is expected to be similar to that of non-deuterated Praziquantel, although the rates of degradation may differ due to the kinetic isotope effect.
Summary of Forced Degradation Studies
The following table summarizes the expected stability of this compound under forced degradation conditions, based on studies of Praziquantel.
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 5 M HCl, 60 min | Significant degradation (~80%) |
| Alkaline Hydrolysis | 5 M NaOH, 60 min | Minor degradation (~1-10%) |
| Oxidative Degradation | 1% H₂O₂, 60 min | Significant degradation (~84%) |
| Thermal Degradation | 105°C, 24h | Stable |
| Photolytic Degradation | UV light (254 nm), 24h | Stable |
Experimental Protocol for Forced Degradation Studies
Objective: To assess the stability of this compound under stress conditions.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 5 M HCl and heat.
-
Alkaline: Mix the stock solution with 5 M NaOH at room temperature.
-
Oxidative: Mix the stock solution with 1% H₂O₂ at room temperature.
-
Thermal: Expose the solid compound to heat (e.g., 105°C).
-
Photolytic: Expose the solid compound to UV light.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute. Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.
Visualizations
Workflow for Isotopic Purity and Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard: A Technical Guide to the Rationale and Application of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical diagnostics, and metabolomics, the demand for the utmost accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for sensitive and selective quantification of diverse analytes within complex biological matrices. However, the analytical process is fraught with potential variability, including matrix effects, ionization suppression, and inconsistencies in sample preparation, all of which can compromise the integrity of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among them, deuterated standards have unequivocally emerged as the gold standard.[1]
This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for leveraging deuterated standards in mass spectrometry.
The Core Principle: Stable Isotope Dilution
Deuterated standards are a specific type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in an analyte molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] The foundational principle underpinning their use is stable isotope dilution (SID), a powerful quantitative MS technique renowned for delivering the highest degree of analytical specificity and accuracy.[1]
The SID methodology involves introducing a known quantity of the deuterated internal standard into every sample, including calibration standards, quality controls (QCs), and the unknown study samples, at the very beginning of the sample preparation process.[3] Because the deuterated standard is chemically almost identical to the analyte of interest, it behaves in a nearly identical manner during every stage of the analytical workflow, from extraction and chromatography to ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity stemming from matrix effects or other sources can be effectively normalized, leading to significantly more accurate and precise quantification.
Key Advantages of Employing Deuterated Standards
The primary benefit of using deuterated internal standards is the substantial enhancement of analytical accuracy and precision. They are crucial for correcting a range of potential errors that can arise during the analytical process:
-
Correction for Matrix Effects: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS analysis. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). Since deuterated standards co-elute with the analyte, they experience nearly identical matrix effects, allowing for reliable correction.
-
Compensation for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A deuterated internal standard, added at the outset, experiences the same losses as the native analyte, ensuring that the ratio of their concentrations remains constant.
-
Correction for Instrumental Variations: Minor fluctuations in instrument performance, such as injection volume inconsistencies and changes in ionization efficiency, can introduce variability. The use of a co-eluting deuterated standard effectively normalizes these variations.
Critical Considerations for Optimal Performance
While deuterated standards are incredibly powerful, their effective implementation requires careful consideration of several factors to avoid potential pitfalls.
Isotopic Purity
Isotopic purity is a critical parameter, referring to the percentage of the internal standard that is fully deuterated at the designated positions. The presence of unlabeled or partially deuterated species can interfere with the accurate quantification of the analyte, particularly at low concentration levels. High isotopic purity is essential for ensuring accurate and reliable measurements.
Placement of Deuterium Labels
The placement of deuterium atoms on the molecule is a crucial aspect of designing a reliable internal standard. The deuterium atoms should be situated on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during the sample processing steps. It is advisable to avoid labeling at exchangeable sites such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.
Number of Deuterium Atoms
Typically, a deuterated internal standard should incorporate at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The ideal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The objective is to have a standard that is readily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical and physical properties.
The Isotope Effect and Chromatographic Co-elution
Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated standard. This is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. If this retention time difference results in the analyte and the internal standard eluting into regions with varying degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Quantitative Data Summary
The following tables summarize key quantitative parameters and considerations when using deuterated standards in mass spectrometry.
Table 1: Key Properties of an Ideal Deuterated Internal Standard
| Property | Recommended Specification | Rationale |
| Isotopic Purity | > 98% | Minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification, especially at low concentrations. |
| Number of Deuterium Atoms | ≥ 3 | Provides sufficient mass difference to avoid isotopic overlap with the analyte's natural isotopic distribution. |
| Label Position | Chemically stable, non-exchangeable sites | Prevents loss or exchange of deuterium atoms during sample preparation and analysis, maintaining the integrity of the standard. |
| Chromatographic Co-elution | Retention time difference (ΔRT) < 0.1 min | Ensures that both the analyte and the internal standard experience the same matrix effects, allowing for accurate correction. |
Table 2: Troubleshooting Common Issues with Deuterated Standards
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility of Analyte/IS Ratio | Inconsistent sample preparation; variable matrix effects; instability of analyte or IS. | Optimize extraction procedure; ensure thorough mixing; investigate matrix effects through post-column infusion. |
| Analyte and IS Do Not Co-elute | Isotope effect; column degradation. | Modify chromatographic conditions (gradient, mobile phase); replace the analytical column. |
| Unexpectedly High or Low Analyte Concentrations | Incorrect internal standard concentration; carryover. | Verify IS concentration; optimize autosampler wash procedure; inject blanks after high-concentration samples. |
| Poor Peak Shape for IS | Co-elution with an interfering compound; degradation of the IS. | Modify chromatographic method to separate the interference; assess the stability of the IS in the sample matrix. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Workflow for Drug Quantification Using a Deuterated Standard
This protocol outlines a general procedure for quantifying a drug in a biological matrix (e.g., plasma) using a deuterated internal standard and protein precipitation.
1. Sample Preparation:
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution at a known concentration.
- Vortex briefly to mix.
- Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding deuterated internal standard.
3. Data Analysis:
- Integrate the peak areas for the analyte and its deuterated internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a suitable regression model.
- Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to quantitatively assess the degree of ion suppression or enhancement for an analyte in a specific matrix.
1. Preparation of Sample Sets:
- Set A (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
- Set B (Post-extraction Spike): Extract a blank matrix sample using the developed sample preparation method. After the final evaporation step, reconstitute the extract with the solution from Set A.
- Set C (Pre-extraction Spike): Spike the blank matrix with the analyte at the same concentration as in Set A before starting the sample preparation procedure. Also, add the deuterated internal standard.
2. LC-MS/MS Analysis:
- Inject and analyze multiple replicates of each sample set using the developed LC-MS/MS method.
3. Data Calculation:
- Matrix Effect (ME %):
- ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
- An ME of 100% indicates no matrix effect.
- An ME < 100% indicates ion suppression.
- An ME > 100% indicates ion enhancement.
- Recovery (RE %):
- RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
- Process Efficiency (PE %):
- PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100 = (ME * RE) / 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.
Caption: How deuterated standards compensate for analytical variability.
Caption: Workflow for the assessment of matrix effects.
Caption: Logical workflow for selecting a suitable deuterated standard.
References
An In-Depth Technical Guide to the In Vitro Metabolic Fate of (S)-Praziquantel-d11
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Praziquantel (PZQ) is the primary therapeutic agent for schistosomiasis, administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The anthelmintic activity is predominantly attributed to the (R)-enantiomer, while the (S)-enantiomer is less effective and contributes to the drug's bitter taste and potential side effects.[2][3][4] A comprehensive understanding of the enantioselective metabolism of PZQ is crucial for optimizing therapeutic efficacy and safety. This guide focuses on the in vitro metabolic fate of the (S)-enantiomer, (S)-Praziquantel. The deuterated form, (S)-Praziquantel-d11, serves as a critical analytical tool—an internal standard for precise quantification in bioanalytical methods—rather than a direct subject of metabolic profiling.[5] Its metabolic pathway is presumed to be identical to its non-deuterated counterpart. This document details the metabolic pathways, enzymatic kinetics, and standard experimental protocols relevant to the in vitro study of (S)-Praziquantel.
Metabolic Pathways of (S)-Praziquantel
The in vitro metabolism of Praziquantel is an enantioselective process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For the (S)-enantiomer, the metabolic process is dominated by oxidation reactions, leading to various hydroxylated metabolites.
Key Enzymes Involved: In vitro studies using human liver microsomes (HLM) and recombinant CYP isoenzymes have identified the specific enzymes responsible for the metabolism of (S)-Praziquantel.
-
CYP3A4: This is the principal enzyme responsible for the metabolism of (S)-PZQ. It has been estimated that CYP3A4 contributes to nearly 90% of the metabolic clearance of the (S)-enantiomer.
-
CYP2C19: This enzyme also plays a significant role in the metabolism of (S)-PZQ, although to a lesser extent than CYP3A4.
-
Other Enzymes: While CYP1A2 is a major contributor to the metabolism of the active (R)-enantiomer, its role in (S)-PZQ metabolism is minor. Other enzymes like CYP2C9 have also been implicated in overall PZQ metabolism but are less specific to the (S)-enantiomer.
The primary metabolic transformation is hydroxylation, resulting in metabolites such as cis-4-OH-PZQ and other mono-hydroxylated variants.
Quantitative Analysis of (S)-Praziquantel Metabolism
Enzyme kinetic studies have been performed to quantify the metabolic rates of Praziquantel's enantiomers. These studies typically involve incubating the compound with HLM or recombinant CYP enzymes and measuring substrate depletion or metabolite formation over time. The data reveal significant differences in catalytic activity between the enzymes metabolizing (R)- and (S)-PZQ.
| Substrate | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| (S)-Praziquantel | HLM | 3.9 ± 0.6 | 134.4 ± 6.0 | 34.5 | |
| (S)-Praziquantel | rCYP3A4 | 5.3 ± 0.7 | 102.5 ± 4.5 | 19.3 | |
| (S)-Praziquantel | rCYP2C19 | 10.3 ± 2.1 | 22.7 ± 2.0 | 2.2 | |
| (S)-Praziquantel | rCYP1A2 | 16.3 ± 2.5 | 3.3 ± 0.2 | 0.2 |
Table 1: Summary of in vitro enzyme kinetic parameters for (S)-Praziquantel metabolism. Data adapted from studies using Human Liver Microsomes (HLM) and recombinant CYP (rCYP) enzymes.
The results clearly indicate that CYP3A4 is the most efficient enzyme for (S)-Praziquantel metabolism, exhibiting the highest intrinsic clearance.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro metabolism studies. The following protocol outlines a typical experiment for determining the metabolic stability of a Praziquantel enantiomer in Human Liver Microsomes (HLM). This compound is used as the internal standard for quantification.
Protocol: Metabolic Stability in Human Liver Microsomes
1. Materials:
-
(S)-Praziquantel
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Organic solvent (e.g., DMSO) for stock solution
-
Ice-cold acetonitrile (ACN) for reaction quenching
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of (S)-Praziquantel in a suitable organic solvent (e.g., DMSO). Dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the (S)-Praziquantel solution.
-
Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard, this compound.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated enantioselective LC-MS/MS method.
-
Monitor the depletion of the parent compound, (S)-Praziquantel, over time relative to the constant concentration of the internal standard, this compound.
-
The Role of this compound
Stable isotope-labeled internal standards are indispensable for modern bioanalysis. This compound, a deuterated analog of the (S)-enantiomer, is the ideal internal standard for pharmacokinetic and metabolism studies for several reasons:
-
Chemical and Physical Similarity: It behaves almost identically to the non-deuterated analyte during sample extraction, processing, and chromatographic separation.
-
Mass Distinction: Its increased mass allows it to be distinguished from the endogenous compound by a mass spectrometer, enabling precise and accurate quantification.
-
Correction for Variability: It effectively corrects for sample loss during preparation and compensates for matrix effects in the MS ion source, significantly improving the precision and reliability of the analytical method.
Conclusion
The in vitro metabolic fate of (S)-Praziquantel is characterized by an enantioselective process dominated by CYP3A4-mediated hydroxylation, with a secondary contribution from CYP2C19. Quantitative kinetic studies confirm the high efficiency of CYP3A4 in its clearance. Standardized in vitro protocols using human liver microsomes provide a robust framework for assessing metabolic stability. In these assays, this compound plays a crucial role not as a substrate for metabolic discovery, but as an essential internal standard that ensures the accuracy and precision of quantitative analysis by LC-MS/MS. This detailed understanding is fundamental for the continued development and optimization of Praziquantel-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Praziquantel in Human Plasma by LC-MS/MS Using (S)-Praziquantel-d11
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections.[1][2] It is typically administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The anthelmintic activity is primarily associated with the (R)-enantiomer.[1] To accurately assess the pharmacokinetics of praziquantel, a sensitive and selective analytical method is necessary. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of praziquantel in human plasma. The use of a stable isotope-labeled internal standard, (S)-Praziquantel-d11, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.
Materials and Methods
Chemicals and Reagents Praziquantel and this compound reference standards were sourced commercially. LC-MS/MS grade acetonitrile, methanol, and water, along with formic acid, were used. Human plasma was obtained from an accredited biobank.
Sample Preparation A simple and efficient protein precipitation method was employed for sample preparation. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard, this compound, was added. The mixture was vortexed vigorously for one minute to precipitate plasma proteins. Following centrifugation at 13,000 rpm for 10 minutes, the clear supernatant was transferred for LC-MS/MS analysis.
Liquid Chromatography Chromatographic separation was achieved on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient elution. The mobile phase consisted of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A typical gradient starts at 30% B, increases to 95% B, and then re-equilibrates to the initial conditions.
Mass Spectrometry A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) transitions for praziquantel and this compound were optimized to ensure sensitivity and selectivity.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of praziquantel in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample processing and instrument response.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Inter-day Precision (CV%) | < 15% |
| Intra-day Precision (CV%) | < 15% |
| Recovery | 85-115% |
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of praziquantel in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the high selectivity of the MS/MS detection make this method suitable for high-throughput pharmacokinetic studies in drug development.
Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh praziquantel and this compound and dissolve in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the praziquantel primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
2. Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
-
To each tube, add 100 µL of the corresponding human plasma sample (or blank matrix for the blank sample).
-
Spike with the appropriate working standard solution for calibration and QC samples.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters
Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Parameters
| Parameter | Praziquantel | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 313.2 | 324.3 |
| Product Ion (m/z) | 203.2 | 204.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
| Declustering Potential (V) | Optimized for instrument | Optimized for instrument |
Note: Specific mass spectrometric parameters may require optimization based on the instrument used.
Visualizations
References
Protocol for quantifying praziquantel in human plasma with an internal standard.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, essential for the treatment of schistosomiasis and other parasitic worm infections. Accurate quantification of praziquantel in human plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of praziquantel in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, praziquantel-d11, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principle
This method employs a simple and rapid protein precipitation technique for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both praziquantel and its deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Praziquantel reference standard
-
Praziquantel-d11 (internal standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve praziquantel and praziquantel-d11 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the praziquantel primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the praziquantel-d11 primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 100 µL of human plasma into each tube.[1]
-
For calibration and QC samples, add the corresponding working standard solution. For unknown samples, add a blank diluent.
-
Vortex briefly to mix.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000-14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.
-
Inject an aliquot (typically 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables outline the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | A validated HPLC system capable of gradient elution |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35-50°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Praziquantel and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Praziquantel | 313.2 | 203.2 | ~25 |
| Praziquantel-d11 (IS) | 324.3 | 204.2 | ~25 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative performance of the described method based on published validation data.
Table 4: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ (10 ng/mL) | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 6: Recovery and Stability
| Parameter | Result |
| Mean Extraction Recovery | 87.34% |
| Freeze-Thaw Stability | Stable through multiple cycles |
| Short-Term Stability (Room Temp) | Stable for at least 6 hours |
| Autosampler Stability (4°C) | Stable for at least 26 hours |
| Long-Term Stability (-20°C) | Stable for at least 60 days |
Workflow Visualization
References
Application Note: High-Throughput Quantification of (S)-Praziquantel in Human Plasma by LC-MS/MS Using (S)-Praziquantel-d11 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent essential for treating various trematode and cestode infections, most notably schistosomiasis.[1][2] It is administered as a racemic mixture of two enantiomers: (R)- and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer.[1][2] To accurately characterize the pharmacokinetics of each enantiomer, a sensitive and selective analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as (S)-Praziquantel-d11, is critical for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Praziquantel in human plasma using this compound as the internal standard. The method employs a simple and rapid protein precipitation technique for sample preparation, followed by efficient chromatographic separation and sensitive detection with a triple quadrupole mass spectrometer.
Experimental Protocols
1. Materials and Reagents
-
(S)-Praziquantel and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (sourced from an accredited biobank)
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Praziquantel and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-Praziquantel primary stock solution with 50% acetonitrile in water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate working standard solution or blank diluent to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Vortex briefly to mix.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system should be used.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| (S)-Praziquantel MRM | 312.2 → 202.2 |
| This compound MRM | ~323.2 → 202.2 (Expected) |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 3: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| (S)-Praziquantel | Low QC | ≤15% | 85-115% | ≤15% | 85-115% |
| Mid QC | ≤15% | 85-115% | ≤15% | 85-115% | |
| High QC | ≤15% | 85-115% | ≤15% | 85-115% |
Data based on typical acceptance criteria for bioanalytical method validation.
Table 4: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| (S)-Praziquantel | Low QC | > 85% |
| Mid QC | > 85% | |
| High QC | > 85% | |
| This compound | Working Conc. | > 85% |
Expected recovery based on similar methods.
Experimental Workflow and Logical Relationships
Caption: Workflow for (S)-Praziquantel quantification.
Signaling Pathway (Conceptual)
While Praziquantel's precise mechanism of action is not a signaling pathway in the traditional sense, the following diagram illustrates the logical flow from drug administration to the analytical measurement of its enantiomers.
Caption: Bioanalytical logic from administration to measurement.
References
Preparation of (S)-Praziquantel-d11 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a stock solution of (S)-Praziquantel-d11. This deuterated analog of (S)-Praziquantel is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of Praziquantel enantiomers in biological matrices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and storage.
| Property | Value |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂[1][2] |
| Molecular Weight | 323.47 g/mol [1][2][3] |
| Appearance | White to pale beige solid |
| Purity | Typically ≥95% by HPLC; ≥95% atom D |
| Melting Point | 133-137°C |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol, and DMSO |
| Storage (Solid) | Store at -20°C for up to 3 years |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). This solvent is recommended due to its broad compatibility with analytical techniques and high solubilizing capacity for Praziquantel and its analogs. For other solvents, solubility should be verified.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Amber glass vial for storage
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh exactly 1.00 mg.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask. Ensure all the solid is transferred by gently tapping the weighing paper or boat.
-
Dissolution:
-
Add a small amount of DMSO (approximately half the final volume) to the volumetric flask.
-
Gently swirl the flask to wet the solid.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes.
-
-
Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the prepared stock solution into a clean, properly labeled amber glass vial to protect it from light. Store the solution at -20°C or -80°C as recommended for stability.
Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps involved in the preparation of the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
-
This product is for research use only and not for human or veterinary use.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-Praziquantel-d11
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Praziquantel is one of the enantiomers of Praziquantel, a broad-spectrum anthelmintic drug crucial for treating various parasitic worm infections. In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard is essential for accurate quantification in biological matrices. (S)-Praziquantel-d11, a deuterated analog, serves as an ideal internal standard as it co-elutes with the analyte and experiences similar ionization effects, with its increased mass allowing for clear differentiation by the mass spectrometer.[1] This application note provides a detailed protocol for the optimal detection of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of (S)-Praziquantel and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | (S)-Praziquantel | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 313.2 | 324.3 |
| Product Ion (m/z) | 203.2 | 204.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 27 |
| Declustering Potential (V) | 80 | 85 |
| Note: These parameters may require optimization based on the specific instrument used.[2] |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| For enantioselective separation, a chiral column such as one based on cellulose tris(3-chloro-4-methylphenylcarbamate) is recommended.[3][4] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Praziquantel and this compound in methanol to create individual primary stock solutions of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare serial dilutions of the (S)-Praziquantel primary stock solution with 50% acetonitrile in water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% acetonitrile in water to obtain a final concentration of 100 ng/mL.
2. Sample Preparation from Biological Matrix (Protein Precipitation)
This protocol is suitable for plasma samples.
-
Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 100 µL of human plasma into each tube.
-
Add 50 µL of the appropriate working standard solution or blank diluent to the corresponding tubes.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
The system should be operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for (S)-Praziquantel and this compound.
Visualizations
Caption: Experimental workflow for the quantification of (S)-Praziquantel.
Caption: Fragmentation pathway for (S)-Praziquantel and its deuterated analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Chiral Separation and Quantification of Praziquantel Enantiomers in Biological Matrices Using a Deuterated Internal Standard
AN-PZQ01
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)- and (S)-praziquantel (PZQ) in plasma. Praziquantel is a broad-spectrum anthelmintic drug administered as a racemic mixture, yet the therapeutic activity resides primarily in the (R)-enantiomer.[1][2] The (S)-enantiomer is associated with some of the drug's side effects.[1] This method employs a chiral stationary phase for separation and utilizes (R)-Praziquantel-d11 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. The protocol is suitable for pharmacokinetic, pharmacodynamic, and toxicological studies where stereoselective analysis is critical.[1]
Introduction
Praziquantel (PZQ) is the primary drug for treating schistosomiasis and other trematode and cestode infections.[1] It is administered as a 1:1 mixture of its (R)- and (S)-enantiomers. The anthelmintic activity is almost exclusively attributed to (R)-PZQ, while (S)-PZQ is less active and may contribute to adverse effects, such as the drug's bitter taste. Due to the differences in pharmacological activity and metabolic profiles, it is essential to quantify each enantiomer separately to accurately characterize the drug's pharmacokinetics and pharmacodynamics.
The use of a stable isotope-labeled internal standard, such as (R)-Praziquantel-d11, is critical for reliable quantification in complex biological matrices. A deuterated IS co-elutes chromatographically with the analyte but is distinguished by mass spectrometry. This approach effectively compensates for variations during sample preparation and potential matrix effects during ionization, leading to superior accuracy and precision. This note provides a complete protocol, from sample preparation to LC-MS/MS analysis and method validation.
Experimental Protocols
-
(R)-Praziquantel, (S)-Praziquantel, and (R)-Praziquantel-d11 (IS) standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium hydrogen carbonate
-
Diethylamine
-
Methyl-tert-butyl ether (MTBE)
-
Dichloromethane
-
Human or animal plasma (blank)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-PZQ, (S)-PZQ, and (R)-PZQ-d11 in methanol.
-
Working Standard Solutions: Prepare working solutions for calibration curves and quality controls (QC) by serially diluting the stock solutions with a 50:50 methanol/water mixture.
-
Internal Standard Working Solution (500 ng/mL): Dilute the (R)-PZQ-d11 stock solution with methanol to achieve the final concentration.
This protocol is optimized for extracting PZQ enantiomers from 200 µL of plasma.
-
Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL centrifuge tube.
-
Add 20 µL of the (R)-Praziquantel-d11 internal standard working solution (500 ng/mL).
-
Add 1 mL of extraction solvent (Methyl-tert-butyl ether/dichloromethane, 2:1 v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Instrumentation and Conditions
The chromatographic separation is achieved using a chiral stationary phase.
| Parameter | Condition |
| HPLC System | Binary pump, autosampler, and column oven |
| Column | Chiralpak IC (or equivalent cellulose-based CSP) |
| Mobile Phase | Isocratic: Acetonitrile and 20 mM Ammonium Hydrogen Carbonate with 0.1% Diethylamine |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 - 10 µL |
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table below |
Table 1: MRM Transitions for Praziquantel Enantiomers and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| (R)-Praziquantel | 313.2 | 203.1 | 50 |
| (S)-Praziquantel | 313.2 | 203.1 | 50 |
| (R)-Praziquantel-d11 (IS) | 324.2 | 203.1 | 50 |
Note: The product ion at m/z 203.1 corresponds to the stable cyclohexanecarbonyl fragment.
Method Validation and Data
A full validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics of this method.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 3.0 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Relative Error) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | No significant matrix effect observed |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Relationship between PZQ enantiomers and the internal standard.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and accurate means for the chiral separation and quantification of praziquantel enantiomers in plasma. The protocol, which incorporates a straightforward liquid-liquid extraction and a deuterated internal standard, is highly reliable and suitable for high-throughput analysis in clinical and preclinical research settings. This enables a more precise understanding of the stereoselective pharmacokinetics of praziquantel, which is crucial for optimizing dosing strategies and developing new enantiopure formulations.
References
Application Notes and Protocols for the Bioanalytical Method of Praziquantel in Dried Blood Spots (DBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other trematode and cestode infections. The use of dried blood spots (DBS) for sample collection offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood draws, particularly beneficial in resource-limited settings and for pediatric populations.[1][2][3] This document provides a comprehensive overview and detailed protocols for the bioanalytical method for quantifying praziquantel and its major metabolite, R-trans-4-OH-praziquantel, in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The enantioselective quantification of praziquantel is crucial as it is administered as a racemic mixture, and the enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles.[4][5]
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Handling
Materials:
-
Sterile lancets
-
Alcohol swabs
-
Sterile gauze pads
-
Whatman 903 Protein Saver Cards or equivalent
-
Disposable gloves
-
Gas-impermeable bags with desiccant
-
Humidity indicator cards
Procedure:
-
Label the DBS card with the subject's identification, date, and time of collection.
-
Clean the fingertip (or heel for infants) with an alcohol swab and allow it to air dry.
-
Prick the skin with a sterile lancet.
-
Wipe away the first drop of blood with a sterile gauze pad.
-
Allow a large drop of blood to form and gently touch the center of the printed circle on the DBS card.
-
Ensure the blood spot fills the entire circle and soaks through to the other side.
-
Air dry the DBS cards horizontally at ambient temperature for at least 3 hours, avoiding direct sunlight and contamination.
-
Once completely dry, place each DBS card in a separate gas-impermeable bag with a desiccant pack and a humidity indicator card.
-
Store the sealed bags at room temperature until analysis.
Sample Preparation: Extraction from DBS
Materials:
-
DBS puncher (e.g., 3 mm)
-
Microcentrifuge tubes (1.5 mL)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., Praziquantel-d11)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution to each tube.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or Agilent 1200 Series |
| Column | Chiralcel OJ-RH (150x4.6mm, 5µm) or Lux Cellulose-1 (150x4.6mm, 3µm) for enantioselective separation. A C18 trapping column can be used for initial purification. |
| Mobile Phase A | 0.1% Formic acid in water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35-40°C |
| Run Time | Approximately 11.5 minutes |
Mass Spectrometry Conditions (Illustrative Example):
| Parameter | Condition |
| MS System | Sciex Triple Quad 5500 or API 5000 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | R- and S-Praziquantel: m/z 312.2 → 202.2 R-trans-4-OH-Praziquantel: m/z 328.0 → 202.0 |
| Source Temperature | 140°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The following tables summarize the validation parameters for the bioanalytical method of praziquantel in DBS, compiled from various studies.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| R-Praziquantel | 0.01 - 2.5 | ≥ 0.998 | |
| S-Praziquantel | 0.01 - 2.5 | ≥ 0.998 | |
| R-trans-4-OH-Praziquantel | 0.1 - 25 | ≥ 0.998 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) | Reference |
| R- & S-Praziquantel | LLOQ | < 20% | < 20% | 80-120% | |
| Low QC | < 15% | < 15% | 85-115% | ||
| Medium QC | < 15% | < 15% | 85-115% | ||
| High QC | < 15% | < 15% | 85-115% | ||
| R-trans-4-OH-Praziquantel | LLOQ | < 20% | < 20% | 80-120% | |
| Low QC | < 15% | < 15% | 85-115% | ||
| Medium QC | < 15% | < 15% | 85-115% | ||
| High QC | < 15% | < 15% | 85-115% |
Visualizations
Caption: Experimental workflow for Praziquantel analysis in DBS.
Caption: Logical relationship of the bioanalytical process.
References
- 1. Evaluation of a novel micro-sampling device, Mitra™, in comparison to dried blood spots, for analysis of praziquantel in Schistosoma haematobium-infected children in rural Côte d'Ivoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of assay protocols for use with dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Matrix Effects in Praziquantel LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of praziquantel.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS analysis of praziquantel, offering potential causes and actionable solutions.
Q1: Why is the praziquantel signal intensity low and variable in my plasma/serum samples compared to the neat standard?
This is a classic sign of matrix effects, specifically ion suppression. Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with praziquantel and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed and inconsistent signal.[1][2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[5]
Q2: How can I confirm that matrix effects are the cause of my analytical problems?
A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects. This involves comparing the peak area of praziquantel in a neat solution to the peak area of praziquantel spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.
Q3: My chromatogram shows a broad or tailing peak for praziquantel. What could be the issue?
Poor peak shape can result from several factors, including column overload, contamination, or improper mobile phase conditions. In the context of matrix effects, co-eluting matrix components can interfere with the chromatography, leading to distorted peaks.
Q4: I'm observing a shift in the retention time of praziquantel between samples. What is the likely cause?
Retention time shifts can be caused by changes in the mobile phase composition, column degradation, or fluctuations in the flow rate. The presence of strongly retained matrix components can also foul the column over time, leading to inconsistent retention.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in praziquantel analysis?
In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects. Other endogenous substances, such as proteins and salts, can also interfere with the analysis.
Q2: What are the primary strategies to mitigate matrix effects for praziquantel?
There are three main approaches to reduce or eliminate matrix effects:
-
Sample Preparation: Employing more rigorous sample cleanup techniques to remove interfering components before LC-MS analysis.
-
Chromatographic Separation: Optimizing the LC method to separate praziquantel from co-eluting matrix components.
-
Internal Standardization: Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of praziquantel, to compensate for signal variations caused by matrix effects.
Q3: Which sample preparation technique is most effective at reducing matrix effects for praziquantel?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids and can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity by using a solid sorbent to retain the analyte of interest while washing away interfering matrix components. Polymeric mixed-mode cation exchange SPE has been shown to be effective.
Q4: How can I optimize my chromatography to minimize matrix effects?
Modifying your LC method to improve the separation of praziquantel from interfering compounds is a crucial step. This can involve:
-
Changing the column chemistry: Using a column with a different stationary phase.
-
Adjusting the mobile phase: Altering the organic solvent, aqueous phase, or additives.
-
Modifying the gradient profile: Optimizing the elution gradient to enhance separation.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for praziquantel analysis?
While not strictly mandatory, using a SIL-IS, such as deuterated praziquantel, is highly recommended and considered the best practice for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to praziquantel.
Data Presentation
The following tables summarize quantitative data from various studies on praziquantel analysis, highlighting the impact of different methods on recovery and matrix effects.
Table 1: Extraction Recovery of Praziquantel and its Metabolites in Cat Plasma
| Analyte | QC Concentration (µg/mL) | Mean Extraction Recovery (%) |
| Praziquantel (PZQ) | 30 | 100.97 - 104.90 |
| 120 | ||
| 800 | ||
| cis-4-hydroxylated-PZQ | 30 | 103.03 - 107.46 |
| 120 | ||
| 800 | ||
| trans-4-hydroxylated-PZQ | 30 | 104.91 - 106.97 |
| 120 | ||
| 800 |
Data from a study using acetonitrile protein precipitation for sample preparation.
Table 2: Matrix Effects for Praziquantel and its Metabolites in Cat Plasma
| Analyte | QC Concentration | Mean Matrix Effect (%) (Before IS Normalization) | Mean Matrix Effect (%) (After IS Normalization) |
| Praziquantel (PZQ) | LQC, MQC, HQC | 97.37 - 100.68 | 90.34 - 97.67 |
| cis-4-hydroxylated-PZQ | LQC, MQC, HQC | 95.71 - 98.39 | 86.31 - 94.74 |
| trans-4-hydroxylated-PZQ | LQC, MQC, HQC | 104.74 - 108.71 | 95.19 - 104.67 |
LQC, MQC, HQC refer to low, medium, and high quality control concentrations. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a post-extraction spike experiment to determine the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike praziquantel into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma) and spike praziquantel into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike praziquantel into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak area of Set B / Peak area of Set A) * 100
-
RE (%) = (Peak area of Set C / Peak area of Set B) * 100
-
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects in praziquantel LC-MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor peak shape for (S)-Praziquantel-d11 in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of (S)-Praziquantel-d11 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
A: The most frequent issues leading to abnormal peak shapes include peak tailing, fronting, broadening, and splitting.[1][2][3] These problems can stem from chemical factors (e.g., secondary interactions with the column) or physical factors (e.g., issues with the HPLC system).[4] Common culprits include column deterioration, improper mobile phase composition, sample overload, and extra-column dead volume.[5]
Q2: My this compound peak is tailing. What does this indicate?
A: Peak tailing, where the latter half of the peak is broader than the front, often points to undesirable secondary interactions between your analyte and the stationary phase. For a basic compound like Praziquantel, this can be due to interactions with acidic residual silanol groups on silica-based columns. Other causes include using a mobile phase pH close to the analyte's pKa, column overload, or extra-column dead volume in your system's tubing.
Q3: What causes peak fronting for my analyte?
A: Peak fronting, where the first half of the peak is sloped or broader than the second, is frequently caused by sample overload, either by injecting too high a concentration (mass overload) or too large a volume. Another common reason is an incompatibility between the sample solvent and the mobile phase; if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort. In some cases, a physical issue like a partially blocked frit or a void at the column inlet can also be the cause.
Q4: How critical is the mobile phase composition for chiral separations like this compound?
A: Mobile phase composition is critical. For chiral separations, achieving selectivity relies on subtle differences in the interaction between each enantiomer and the chiral stationary phase (CSP). The choice of organic modifier (e.g., acetonitrile, methanol), its ratio with the aqueous phase, and the type and concentration of any additives (e.g., acids, bases, salts) can significantly impact retention, selectivity, and peak shape. For instance, a mobile phase of 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) has been successfully used to resolve Praziquantel enantiomers.
Q5: Can the mobile phase pH affect my peak shape?
A: Yes, pH is a crucial parameter, especially for ionizable compounds. The pH of the mobile phase can alter the ionization state of the analyte, which in turn affects its retention and interaction with the stationary phase. Operating near the analyte's pKa can lead to inconsistent ionization and result in broad or asymmetrical peaks. Buffering the mobile phase helps stabilize the pH and can lead to improved peak symmetry. For Praziquantel and related compounds, methods often use a buffered mobile phase with the pH adjusted to a specific value, such as 3.0 or 4.5, to achieve good peak shape.
Q6: I'm using a chiral column. Are there special considerations?
A: Chiral separations are highly specific, and the stationary phase is designed to have selective interactions with enantiomers. These columns can be sensitive to changes in mobile phase, temperature, and flow rate. It is also common to run chiral separations in an isocratic mode to maintain consistent interaction conditions. Additive "memory effects," where modifiers from previous runs persist on the column and affect subsequent analyses, can also be an issue, requiring thorough flushing protocols between different methods.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you observe peak tailing for this compound, follow these steps to diagnose and resolve the issue.
-
Check for Mass Overload : Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. Adjust your sample concentration accordingly.
-
Adjust Mobile Phase pH : If your analyte is basic, interactions with acidic silanols on the column packing can cause tailing. Try lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 using formic acid or phosphoric acid) to ensure your compound is fully protonated.
-
Add a Mobile Phase Modifier : Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. This can mask the active silanol sites and improve peak shape.
-
Evaluate the Column : The column may be deteriorating. If you are using a guard column, remove it and inject again. If the peak shape improves, replace the guard column. If not, try flushing the analytical column or, if it is old, replace it.
-
Minimize Extra-Column Volume : Check your system for unnecessarily long or wide-diameter connection tubing between the injector, column, and detector, as this can cause peak dispersion.
Guide 2: Correcting Peak Fronting
Peak fronting can significantly impact quantification. Use this guide to address the problem.
-
Reduce Injection Volume and Concentration : This is the most common cause of fronting. First, reduce the injection volume by half. If fronting persists, dilute your sample concentration and inject the original volume.
-
Match Sample Solvent to Mobile Phase : Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Dissolving the sample in a much stronger solvent can cause the analyte band to spread improperly at the column head.
-
Check for Column Issues : Peak fronting can be a sign of a void or channel in the column packing, often at the inlet. This can happen if the mobile phase pH is too high, causing the silica packing to dissolve. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it if the problem continues.
-
Inspect for Co-elution : An impurity eluting just before your main peak can give the appearance of fronting. Try adjusting the mobile phase composition slightly to see if the fronting portion resolves into a separate peak.
Data Presentation: HPLC Method Parameters
The following tables summarize HPLC conditions used in published methods for Praziquantel analysis, which can serve as a starting point for method development.
Table 1: Reversed-Phase HPLC Methods for Praziquantel
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex™ Luna C18 (150 x 4.6 mm, 5 µm) | Enable C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (60:40 v/v) | Buffer:Acetonitrile (60:40 v/v), pH 3.0 | ACN:MeOH:20 mM Phosphate Buffer (50:10:40 v/v/v), pH 4.5 |
| Flow Rate | 1.0 mL/min (implied) | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 210 nm | 225 nm | 240 nm | 210 nm |
Table 2: Chiral HPLC Method for Praziquantel Enantiomers
| Parameter | Method Details |
| Column | Chiralcel OJ-R (Cellulose-based) |
| Mobile Phase | 0.1 M Sodium Perchlorate-Acetonitrile (66:34 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection (UV) | 210 nm |
| Mode | Isocratic |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis
This protocol is a generalized starting point based on common parameters from published methods.
-
System Preparation :
-
Prepare the mobile phase, for example, Acetonitrile and Water (60:40 v/v). If required, add a buffer and adjust the pH.
-
Filter the mobile phase through a 0.45 µm filter and degas it.
-
Set up an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Create working standards by diluting the stock solution with the mobile phase to the desired concentration range.
-
Filter all sample solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run :
-
Set the UV detector to an appropriate wavelength (e.g., 210-225 nm).
-
Inject a standard volume (e.g., 10-20 µL) of the sample.
-
Record the chromatogram and analyze the peak shape, retention time, and area.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and understanding peak shape issues.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Key factors contributing to poor peak shape in HPLC analysis.
References
Addressing signal suppression or enhancement in ESI-MS for praziquantel
Welcome to the technical support center for the analysis of praziquantel using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression and enhancement during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are signal suppression and enhancement in ESI-MS?
A1: Signal suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of the analyte of interest, such as praziquantel, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] Conversely, signal enhancement is an increase in the analyte's signal intensity caused by co-eluting matrix components. Both phenomena are types of "matrix effects" and can negatively impact the accuracy, precision, and sensitivity of an analytical method.[2][3]
Q2: What are the common causes of signal suppression or enhancement for praziquantel analysis?
A2: The primary causes are interfering substances from the sample matrix that are co-extracted with praziquantel.[2] In biological matrices like plasma or blood, common culprits include:
-
Phospholipids: Major components of cell membranes that are notorious for causing significant ion suppression in ESI.[2]
-
Salts and Buffers: High concentrations of salts from the biological matrix or buffers used during sample preparation can interfere with the ionization process.
-
Proteins and Peptides: Although most are removed during sample preparation, residual amounts can still contribute to matrix effects.
-
Concomitant Medications: Other drugs or their metabolites present in the sample can co-elute and interfere with the ionization of praziquantel.
Q3: How can I determine if my praziquantel signal is being suppressed or enhanced?
A3: A widely used and effective method is the post-column infusion experiment . This involves infusing a constant flow of a praziquantel standard solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the praziquantel signal baseline indicates the retention times where matrix components are eluting and causing ion suppression. Conversely, a rise in the baseline would indicate signal enhancement.
Another method is to compare the peak area of praziquantel in a standard solution (prepared in a clean solvent) to the peak area of praziquantel spiked into an extracted blank matrix sample. A lower peak area in the matrix sample suggests suppression, while a higher area indicates enhancement.
Troubleshooting Guides
Issue 1: Low or Inconsistent Praziquantel Signal Intensity
This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering praziquantel.
-
Protein Precipitation (PPT): While quick, it may not be sufficient to remove all interfering substances, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing salts and some phospholipids.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, leading to a cleaner extract.
Step 2: Optimize Chromatographic Separation
If sample preparation improvements are insufficient, modifying the chromatographic method can help separate praziquantel from interfering matrix components.
-
Adjust the Gradient: A shallower gradient can improve the resolution between praziquantel and co-eluting matrix components.
-
Change the Mobile Phase:
-
Adding modifiers like 0.1% formic acid can improve peak shape and ionization efficiency for praziquantel in positive ion mode.
-
Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.
-
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can provide different selectivity and may resolve praziquantel from the interfering peaks.
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source parameters can help improve the ionization of praziquantel and potentially reduce the impact of matrix effects.
-
Gas Flows (Nebulizer and Drying Gas): Optimize the nebulizer gas pressure to ensure efficient droplet formation and the drying gas flow and temperature to promote desolvation without causing thermal degradation.
-
Capillary Voltage: Adjust the voltage to maximize the signal for praziquantel. A typical starting range for positive mode is 3-5 kV.
-
Source Temperature: Higher temperatures can aid in solvent evaporation but excessively high temperatures may degrade the analyte.
Data Presentation
Table 1: Recommended Starting ESI-MS/MS Parameters for Praziquantel
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 313.3 [M+H]⁺ |
| Product Ion (m/z) | 203.2 |
| Internal Standard | Praziquantel-d11 |
| IS Precursor Ion (m/z) | 324.3 [M+H]⁺ |
| IS Product Ion (m/z) | 204.2 |
Table 2: Extraction Recovery of Praziquantel using Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Cat Plasma | Praziquantel | 100.97 - 104.90 | |
| Protein Precipitation (Acetonitrile) | Cat Plasma | cis-4-OH-PZQ | 103.03 - 107.46 | |
| Protein Precipitation (Acetonitrile) | Cat Plasma | trans-4-OH-PZQ | 104.91 - 106.97 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Preparation:
-
Prepare a standard solution of praziquantel (e.g., 100 ng/mL) in the mobile phase.
-
Prepare a blank matrix sample by performing the same extraction procedure used for your study samples on a matrix that does not contain praziquantel.
-
-
System Setup:
-
Connect the LC column outlet to a T-connector.
-
Infuse the praziquantel standard solution through a syringe pump into one inlet of the T-connector at a low, constant flow rate (e.g., 5-10 µL/min).
-
Connect the other inlet of the T-connector to the LC flow.
-
Connect the outlet of the T-connector to the ESI-MS source.
-
-
Analysis:
-
Begin infusing the praziquantel solution and acquire data on the mass spectrometer, monitoring the MRM transition for praziquantel. A stable baseline signal should be observed.
-
Inject the extracted blank matrix sample onto the LC system.
-
Monitor the praziquantel signal for any deviations from the stable baseline. A drop in the signal indicates ion suppression at that retention time.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup.
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution (e.g., Praziquantel-d11).
-
Precipitation: Add 800 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting low praziquantel signal.
Caption: Experimental setup for post-column infusion analysis.
Caption: The mechanism of matrix effects in the ESI source.
References
Technical Support Center: Best Practices for Storage and Handling of Deuterated Compounds
Welcome to the Technical Support Center for Deuterated Compounds. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of deuterated compounds in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for deuterated compounds?
A1: Proper storage is crucial to maintain both the chemical and isotopic purity of deuterated compounds. The ideal conditions depend on the specific compound, but general best practices include:
-
Temperature: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended for most solid deuterated compounds.[1] Sensitive compounds, such as deuterated chloroform, should be stored at refrigerated temperatures (-5°C to +5°C) to minimize decomposition.[1] Always consult the manufacturer's certificate of analysis for specific recommendations.
-
Light Protection: Many compounds are sensitive to light, especially UV radiation, which can catalyze degradation.[1] Therefore, it is essential to store deuterated compounds in amber vials or other light-protecting containers.[1]
-
Moisture Control: Deuterated compounds can be hygroscopic and absorb atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange and compromise isotopic purity. Store compounds in a dry environment, such as a desiccator.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere, like nitrogen or argon, can prevent oxidative degradation.
Q2: How significant is the threat of hydrogen-deuterium (H-D) exchange, and how can I prevent it?
A2: H-D exchange is a primary concern as it directly impacts the isotopic purity of your compound. This exchange is more likely to occur with deuterium atoms on labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1] The rate of exchange is influenced by factors like pH, temperature, and the solvent used.
To prevent H-D exchange:
-
Work in a Dry Environment: Handle compounds in a glove box or under a stream of dry, inert gas.
-
Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous deuterated solvents.
-
Control pH: Avoid strongly acidic or basic conditions, as these can catalyze H-D exchange. For many compounds, the minimum rate of exchange occurs around pH 2.5-3.
-
Select Stable Labeling Positions: When possible, choose compounds with deuterium labels on stable positions, such as aromatic rings, rather than on exchangeable functional groups.
Q3: Can the presence of deuterium affect the chromatographic behavior of my compound?
A3: Yes, this is known as the deuterium isotope effect. Deuterated compounds may have slightly different physicochemical properties compared to their non-deuterated counterparts. In reversed-phase HPLC, deuterated compounds often elute slightly earlier. While this shift is usually small, it can lead to separation from the non-deuterated analyte, which can be problematic if the deuterated compound is used as an internal standard and does not co-elute with the analyte.
Q4: Are deuterated drugs considered New Chemical Entities (NCEs) by regulatory agencies?
A4: Yes, in most cases, regulatory bodies like the FDA consider deuterated versions of existing drugs as New Chemical Entities (NCEs). This is because the substitution of hydrogen with deuterium can significantly alter the drug's metabolic and pharmacokinetic properties. Consequently, a full New Drug Application (NDA) is typically required for a deuterated drug, even if the non-deuterated version is already approved.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results with a Deuterated Internal Standard
Symptom: Your quantitative LC-MS analysis yields inconsistent results, poor reproducibility, or inaccurate concentrations despite using a deuterated internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Co-elution | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting at the same time. 2. Adjust Chromatography: If separation is observed, modify the mobile phase composition, gradient, or use a column with lower resolution to ensure co-elution. |
| Isotopic or Chemical Impurities | 1. Check Purity: The deuterated standard may contain the non-deuterated analyte as an impurity. Analyze a high concentration of the internal standard alone to check for a signal at the analyte's mass transition. 2. Consult Certificate of Analysis (CoA): Review the CoA for the specified isotopic and chemical purity, which should ideally be ≥98%. |
| Hydrogen-Deuterium Exchange | 1. Assess Stability: Incubate the internal standard in your sample matrix and mobile phase under the same conditions as your analysis. Monitor for any increase in the signal of the non-deuterated analyte over time, which indicates H-D exchange. 2. Optimize Conditions: If exchange is occurring, consider adjusting the pH of your mobile phase and storing samples at a lower temperature. |
Issue 2: Peak Shape Problems (Tailing, Fronting, or Splitting) in HPLC Analysis
Symptom: You observe poor peak shapes for your deuterated compound in HPLC analysis.
Possible Causes and Solutions:
| Peak Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions with basic compounds). | Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa. Consider using a base-deactivated column or adding a competing base like triethylamine to the mobile phase. |
| Peak Fronting | Column overload due to high sample concentration. | Dilute your sample and inject a smaller volume. |
| Peak Splitting | 1. Contamination of the guard or analytical column. 2. Column void. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the guard column and/or flush the analytical column. 2. Replace the column. 3. Dissolve the sample in the mobile phase. |
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Compounds
| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening to prevent condensation. |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |
| Deuterated APIs | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often <60% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |
Table 2: Illustrative Stability Data for a Deuterated Compound in Solution (DMSO)
Note: The following data is illustrative and intended to demonstrate the format for presenting stability data. Actual stability will vary depending on the specific compound.
| Storage Condition | Timepoint | Purity (%) |
| Room Temperature (~25°C) | 0 months | 99.8 |
| 3 months | 92.0 | |
| 6 months | 83.0 | |
| 12 months | 52.0 | |
| Refrigerated (4°C) | 0 months | 99.8 |
| 12 months | >99 | |
| Frozen (-20°C) | 0 months | 99.8 |
| 12 months | >99 |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Isotopic Purity Assessment
Objective: To determine the isotopic purity of a deuterated compound by quantifying the residual proton signals.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound (e.g., 5-10 mg) into an NMR tube.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent that does not contain signals in the regions of interest.
-
Add a known amount of an internal standard with a certified purity and a simple, well-resolved signal that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a single pulse experiment.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.
-
Acquire at least 4 dummy scans to reach a steady state before data collection.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the residual proton signal(s) of the deuterated compound and the signal of the internal standard.
-
Calculate the isotopic purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the compound and the internal standard.
-
Protocol 2: LC-MS/MS for Stability Testing
Objective: To assess the stability of a deuterated compound under various stress conditions.
Methodology:
-
Forced Degradation Study:
-
Prepare solutions of the deuterated compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions to UV light.
-
-
Include a control sample stored under normal conditions.
-
-
LC-MS/MS Analysis:
-
Develop a stability-indicating LC-MS/MS method that can separate the parent deuterated compound from all potential degradation products.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for the parent compound and any identified degradants.
-
-
Sample Analysis and Data Evaluation:
-
Analyze the stressed samples and the control sample at various time points (e.g., 0, 24, 48 hours).
-
Quantify the amount of the parent deuterated compound remaining in each sample.
-
Identify and quantify the degradation products formed under each stress condition.
-
The stability is determined by the percentage of the parent compound remaining over time.
-
Visualizations
Caption: Recommended workflow for the receipt, storage, and handling of deuterated compounds.
Caption: A logical guide for troubleshooting suspected hydrogen-deuterium (H-D) exchange.
References
Technical Support Center: Internal Standard (IS) Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and correct for internal standard (IS) variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it used in bioanalysis?
An internal standard is a compound of known concentration that is added to all samples, including calibration standards (Cals), quality controls (QCs), and unknown subject samples, before sample processing.[1][2][3] It is a carefully chosen chemical substance added at the same concentration throughout a quantitative analysis.[4] The primary purpose of an IS is to compensate for variability that can occur during sample preparation, analysis, and detection.[5] By calculating the ratio of the analyte signal to the IS signal, variations in the analytical process can be normalized, leading to more accurate and precise quantification. Stable-isotopically labeled (SIL) versions of the analyte are considered the most appropriate IS in quantitative bioanalysis.
Q2: What are the common sources of internal standard variability?
Internal standard variability can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Human Errors: Inconsistencies in sample and IS solution pipetting, incorrect dilutions, or improper sample mixing can lead to variability.
-
Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes, partial needle blockage), fluctuations in the mass spectrometer's source conditions, or detector drift can all contribute to IS response variation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent responses between samples.
-
Sample Preparation Inconsistencies: Variability in extraction efficiency during procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can affect the final concentration of the IS.
-
IS Stability and Purity: Degradation of the IS in the stock solution or in the processed samples can lead to a decreased response. Impurities in the IS can also cause interference.
Q3: How can I assess internal standard variability in my analytical run?
A systematic assessment of IS variability is crucial for ensuring data quality. Here are the key steps:
-
Visual Inspection of IS Response: Plot the IS peak area or height for all samples in the analytical run in the order of injection. Look for trends, drifts, or sudden shifts in the response.
-
Statistical Evaluation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the IS response across all samples, as well as for calibration standards and quality controls separately.
-
Establish Acceptance Criteria: Pre-define acceptance criteria for IS variability in your standard operating procedure (SOP). A common, though not universally mandated, criterion is that the IS response of an unknown sample should be within 50-150% of the mean IS response of the calibration standards and QCs in the same run.
-
Comparison Across the Batch: The range of IS responses for subject samples should be similar to the range observed for the calibration standards and QCs within the same analytical run.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to internal standard variability.
Problem 1: Inconsistent or Drifting IS Response Across an Analytical Batch
A gradual increase or decrease in the IS signal throughout the run can indicate instrumental issues.
| Potential Cause | Troubleshooting Steps |
| Instrument Drift | 1. Re-inject a set of calibration standards and QCs to see if the trend persists. 2. Check the stability of the mass spectrometer's tuning parameters. 3. Inspect the ion source for contamination and clean if necessary. |
| Autosampler Inaccuracy | 1. Verify the injection volume accuracy and precision. 2. Inspect the autosampler syringe and needle for blockages or leaks. |
| Column Degradation | 1. Evaluate the peak shape of the IS and analyte. 2. If peak shape is poor, replace the analytical column. |
Problem 2: Random and High Variability in IS Response
Sporadic and unpredictable IS responses often point to issues with sample preparation or matrix effects.
| Potential Cause | Troubleshooting Steps |
| Pipetting/Dilution Errors | 1. Review the sample preparation procedure for potential sources of error. 2. Re-prepare a subset of affected samples to confirm the issue. |
| Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. 2. Evaluate different sample extraction techniques (e.g., SPE, LLE) to improve cleanup. 3. If using an analog IS, consider switching to a stable isotope-labeled IS, which is more likely to co-elute and experience similar matrix effects as the analyte. |
| Incomplete Dissolution | 1. Ensure complete vortexing or mixing after reconstitution of dried extracts. |
Problem 3: Abnormally Low or No IS Response in a Subset of Samples
This issue often indicates a specific error during the sample preparation for those particular samples.
| Potential Cause | Troubleshooting Steps |
| IS Addition Failure | 1. Review the procedure for adding the IS to ensure it was not missed for the affected samples. |
| Sample Mix-up | 1. Verify the identity of the affected samples. |
| Significant Ion Suppression | 1. Investigate the specific matrix of the affected samples for unique interfering substances. |
| IS Degradation | 1. If samples were improperly stored or handled, the IS may have degraded. |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Variability
Objective: To systematically evaluate the consistency of the internal standard response within an analytical run.
Methodology:
-
Following the completion of an analytical run, export the peak area or height data for the internal standard for all injections (blanks, calibration standards, QCs, and unknown samples).
-
Plot the IS response versus the injection order to visually inspect for trends, drifts, or outliers.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IS response of the calibration standards and QCs.
-
For each unknown sample, calculate the percentage of its IS response relative to the mean IS response of the calibration standards and QCs:
-
%IS Response = (IS Response of Unknown / Mean IS Response of Cals and QCs) * 100
-
-
Compare the calculated %IS Response for each unknown sample against the pre-defined acceptance criteria in the laboratory's SOP (e.g., 50-150%).
-
Document any samples that fall outside the acceptance criteria and initiate a troubleshooting investigation.
Data Presentation
Table 1: Example of IS Response Data for an Analytical Run
| Sample ID | Injection Order | IS Peak Area | Mean IS Area (Cals & QCs) | % of Mean IS Area | Status |
| Cal 1 | 1 | 510,000 | 500,000 | 102% | Pass |
| Cal 2 | 2 | 495,000 | 500,000 | 99% | Pass |
| QC Low | 3 | 505,000 | 500,000 | 101% | Pass |
| Unknown 1 | 4 | 480,000 | 500,000 | 96% | Pass |
| Unknown 2 | 5 | 240,000 | 500,000 | 48% | Fail |
| Unknown 3 | 6 | 520,000 | 500,000 | 104% | Pass |
| QC High | 7 | 490,000 | 500,000 | 98% | Pass |
| Unknown 4 | 8 | 760,000 | 500,000 | 152% | Fail |
Visualizations
Caption: Workflow for Assessing and Correcting Internal Standard Variability.
Caption: Logical Relationships in IS Variability Assessment and Correction.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Minimizing in-source fragmentation of (S)-Praziquantel-d11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize in-source fragmentation of (S)-Praziquantel-d11 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This is problematic as it reduces the abundance of the intact precursor ion (the molecule of interest), leading to decreased sensitivity and potentially inaccurate quantification in pharmacokinetic studies. For this compound, the primary concern is the cleavage of the amide bond, which results in the loss of the deuterated cyclohexanecarbonyl group.
Q2: What are the main causes of in-source fragmentation of this compound?
A2: In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the electrospray ionization (ESI) source. The main contributing factors are:
-
High Cone/Declustering/Fragmentor Voltage: This is the most significant factor. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.
-
Aggressive Nebulizer and Heater Gas Settings: High gas flow rates and temperatures can increase the energy of the desolvation process, contributing to fragmentation.
Q3: How can I detect if in-source fragmentation of this compound is occurring?
A3: You can identify in-source fragmentation by observing the following in your mass spectrum:
-
A lower than expected signal intensity for the precursor ion of this compound ([M+H]⁺ at m/z 324.5).
-
The presence of a significant peak corresponding to the characteristic fragment ion (the pyrazinoisoquinoline core) at m/z 203.2.[3]
-
A notable increase in the abundance of the precursor ion and a decrease in the fragment ion as you systematically reduce the cone voltage or source temperature.
Q4: What are the recommended precursor and product ions for this compound in an MRM assay?
A4: For this compound, the protonated molecule ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 324.5. The primary product ion resulting from the cleavage of the amide bond is typically observed at m/z 203.2. However, to avoid crosstalk with the unlabeled Praziquantel, a distinct product ion for the deuterated standard is often selected if available. A minor product ion for Praziquantel-d11 is sometimes observed at m/z 204.2, which can be utilized.
Troubleshooting Guides
Optimizing ESI Source Parameters to Minimize In-Source Fragmentation
Effective minimization of in-source fragmentation requires a systematic approach to optimizing the electrospray ionization (ESI) source parameters. The goal is to find a balance that ensures efficient ionization and desolvation while imparting minimal excess energy to the this compound ions.
| Cone Voltage (V) | Precursor Ion (m/z 324.5) Intensity (Counts) | Fragment Ion (m/z 203.2) Intensity (Counts) | Precursor/Fragment Ratio | Recommendation |
| 100 | 50,000 | 200,000 | 0.25 | Too High: Significant fragmentation is occurring, leading to loss of precursor ion signal. |
| 75 | 150,000 | 100,000 | 1.5 | Moderate: Fragmentation is still significant. Further reduction is recommended. |
| 50 | 400,000 | 25,000 | 16 | Good: A significant reduction in fragmentation with a strong precursor ion signal. |
| 25 | 500,000 | 5,000 | 100 | Optimal: Minimal fragmentation with the highest precursor ion intensity. |
| 10 | 300,000 | <1,000 | >300 | Too Low: Ion transmission and overall signal may be compromised. |
Note: The values presented in this table are for illustrative purposes and may vary depending on the instrument and specific experimental conditions.
| Source Temperature (°C) | Precursor Ion (m/z 324.5) Intensity (Counts) | Fragment Ion (m/z 203.2) Intensity (Counts) | Observation |
| 500 | 250,000 | 50,000 | High temperature may be causing some thermal degradation. |
| 400 | 450,000 | 10,000 | Good desolvation with minimal fragmentation. |
| 300 | 480,000 | 6,000 | Optimal temperature for maximizing precursor ion signal. |
| 200 | 350,000 | 4,000 | Inefficient desolvation may lead to reduced overall signal. |
Note: The optimal source temperature is dependent on the mobile phase composition and flow rate. The values in this table are illustrative.
| Nebulizer Gas Pressure (psi) | Precursor Ion (m/z 324.5) Intensity (Counts) | Signal Stability | Observation |
| 20 | 200,000 | Poor | Inefficient nebulization leading to large droplets and unstable spray. |
| 40 | 450,000 | Good | Stable signal with efficient nebulization. |
| 60 | 400,000 | Good | Higher pressure may cause some signal suppression. |
Note: Optimal nebulizer gas pressure is dependent on the liquid flow rate. The values in this table are illustrative.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
-
Prepare a standard solution of this compound at a concentration that gives a strong signal (e.g., 100 ng/mL) in your mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set initial ESI source parameters to typical starting values (e.g., Source Temperature: 400°C, Nebulizer Gas: 40 psi).
-
Acquire mass spectra while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V).
-
Monitor the intensities of the precursor ion (m/z 324.5) and the primary fragment ion (m/z 203.2).
-
Plot the intensities of both ions as a function of the cone voltage.
-
Select the optimal cone voltage that maximizes the precursor ion signal while keeping the fragment ion signal at a minimum.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general procedure for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard if this compound is the analyte. If this compound is the internal standard, ensure it is added to the sample at this stage.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Visualizations
References
Technical Support Center: Praziquantel Extraction from Tissue Samples
Welcome to the technical support center for the extraction of praziquantel from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving extraction recovery and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting praziquantel from tissue samples?
A1: The main challenges include the drug's lipophilic nature, potential for low concentrations in tissues, and the presence of interfering endogenous substances like lipids and proteins. These factors can lead to low extraction recovery, variability in results, and matrix effects during analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Q2: Which extraction method is most suitable for praziquantel from tissues?
A2: The choice of extraction method depends on the tissue type, the required level of cleanliness of the extract, and the analytical technique used for quantification. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For cleaner extracts and potentially higher recovery, SPE is often preferred, although LLE and PPT can be simpler and faster.
Q3: How can I minimize the degradation of praziquantel during sample preparation?
A3: Praziquantel is relatively stable at neutral pH but can degrade under strong acidic or basic conditions, especially with heat. To minimize degradation, it is crucial to keep samples on ice during homogenization and extraction. Additionally, exposure to direct sunlight should be avoided as praziquantel can be photolabile.
Q4: What is the "matrix effect" and how can I mitigate it in my LC-MS/MS analysis of praziquantel?
A4: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. To mitigate matrix effects, you can:
-
Use a more efficient sample cleanup method like SPE to remove interfering substances.
-
Optimize chromatographic conditions to separate praziquantel from matrix components.
-
Employ a stable isotope-labeled internal standard (e.g., praziquantel-d11) that co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable reference for quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Praziquantel Recovery | Incomplete Tissue Homogenization: The drug is not fully released from the tissue matrix. | - Ensure the tissue is completely homogenized to a uniform consistency. - Consider using a more robust homogenization technique (e.g., bead beater for tougher tissues). - Optimize the ratio of tissue to homogenization buffer. |
| Inefficient Extraction Solvent: The solvent is not effectively partitioning the praziquantel from the aqueous phase. | - For LLE, ensure the chosen organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) has a high affinity for praziquantel. - Adjusting the pH of the aqueous phase to be slightly basic (around 8-9) can improve the extraction of praziquantel into the organic solvent. | |
| Suboptimal SPE Protocol: The SPE cartridge type, conditioning, loading, washing, or elution steps are not optimized. | - Select an SPE sorbent appropriate for the properties of praziquantel (e.g., a reversed-phase C18 or a mixed-mode cation exchange sorbent). - Ensure proper conditioning and equilibration of the cartridge. - Optimize the wash steps to remove interferences without eluting the analyte. - Use a strong enough elution solvent to fully recover praziquantel. | |
| Analyte Adsorption: Praziquantel may adsorb to the surface of plasticware. | - Use low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in homogenization time, extraction volumes, or vortexing/shaking intensity. | - Standardize all steps of the protocol and ensure they are performed consistently for all samples. - Use calibrated pipettes and precise measurements for all reagents. |
| Sample Degradation: Praziquantel may be degrading during the extraction process. | - Keep samples on ice at all times. - Minimize the time between sample collection and extraction. - Store tissue samples at -80°C until analysis. | |
| Emulsion Formation (in LLE) | High Lipid Content in Tissue: Tissues like the liver and brain are rich in lipids, which can form emulsions with organic solvents. | - Centrifuge at a higher speed and/or for a longer duration. - Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to "salt out" the organic phase. - Consider using a supported liquid extraction (SLE) plate, which can prevent emulsion formation. |
| Clogged SPE Cartridge | Particulate Matter in the Sample: Incomplete centrifugation of the tissue homogenate. | - Centrifuge the homogenate at a higher speed (>10,000 x g) before loading it onto the SPE cartridge. - Consider passing the sample through a syringe filter (e.g., 0.45 µm) before loading. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical recovery rates for different extraction methods. Please note that these values are illustrative and can vary depending on the specific tissue matrix, protocol optimization, and analytical method.
Table 1: Praziquantel Extraction Recovery from Fish Muscle Tissue
| Extraction Method | Extraction Solvent | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 85 ± 7 | [1] |
| Protein Precipitation (PPT) | Acetonitrile | 75 ± 10 | [2] |
Table 2: General Comparison of Extraction Methods for Drug Analytes
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | Moderate to High | High |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Likelihood of Matrix Effects | High | Moderate | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Liver Tissue
This protocol is a general guideline and should be optimized for your specific application.
1. Sample Homogenization:
- Weigh approximately 1 g of frozen liver tissue.
- Add 3 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
- Homogenize the tissue using a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
2. Extraction:
- Transfer the homogenate to a 15 mL polypropylene centrifuge tube.
- Add 6 mL of ethyl acetate.
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
3. Collection and Evaporation:
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction step with another 6 mL of ethyl acetate and combine the organic layers.
- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
- Reconstitute the dried residue in 1 mL of the mobile phase used for your LC-MS/MS analysis.
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Protein Precipitation (PPT) from Brain Tissue
This protocol is a quick and simple method for praziquantel extraction.
1. Sample Homogenization:
- Weigh approximately 0.5 g of frozen brain tissue.
- Add 1.5 mL of ice-cold water.
- Homogenize using a bead beater with ceramic beads for 2 cycles of 30 seconds. Keep the sample on ice between cycles.
2. Protein Precipitation:
- To the homogenate, add 3 volumes (approximately 4.5 mL) of ice-cold acetonitrile containing an internal standard (e.g., praziquantel-d11).
- Vortex vigorously for 1 minute to precipitate the proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
3. Supernatant Collection:
- Carefully collect the supernatant and transfer it to a new tube.
4. Evaporation and Reconstitution (Optional but recommended for increased sensitivity):
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase.
- Transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) from Muscle Tissue
This protocol provides a cleaner extract compared to LLE and PPT.
1. Sample Homogenization and Pre-treatment:
- Homogenize 1 g of muscle tissue in 4 mL of 50 mM ammonium acetate buffer (pH 5.0) as described in the LLE protocol.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
- Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
- Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.
3. Sample Loading:
- Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
4. Washing:
- Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
5. Elution:
- Elute the praziquantel from the cartridge with 3 mL of acetonitrile into a clean collection tube.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase and transfer to an autosampler vial for analysis.
Visualizations
References
Stability testing of (S)-Praziquantel-d11 in plasma at different temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Praziquantel-d11 in plasma at different temperatures. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for this compound in plasma is limited in publicly available literature. The following information is largely extrapolated from studies on praziquantel (PZQ) and its active enantiomer, (R)-Praziquantel, as the general stability profile is expected to be comparable. Minor differences in degradation kinetics may occur.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for plasma samples containing this compound?
A1: For long-term storage, it is recommended to keep plasma samples at -20°C or colder.[1][2] Studies on praziquantel have shown it to be stable for at least 6 months at -20°C.[1] For short-term storage, such as in an autosampler, 4°C is acceptable for up to 26 hours.[2] Room temperature storage should be minimized to a few hours (e.g., up to 6 hours) to prevent potential degradation.[2]
Q2: How many freeze-thaw cycles can my plasma samples undergo without significant degradation of this compound?
A2: Praziquantel has been shown to be stable for at least three freeze-thaw cycles when samples are frozen at -20°C and thawed at room temperature. To minimize the risk of degradation, it is best practice to limit the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual analyses is highly recommended.
Q3: What are the potential degradation pathways for Praziquantel in plasma?
A3: Praziquantel is susceptible to degradation under harsh acidic and alkaline conditions. While it is relatively stable under neutral, oxidative, thermal, and photolytic stress, exposure to extreme pH should be avoided during sample preparation and analysis. In non-sterile aqueous environments, microbial degradation has also been observed.
Q4: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?
A4: Lower than expected concentrations could be due to several factors:
-
Degradation: Improper storage (e.g., prolonged storage at room temperature) or an excessive number of freeze-thaw cycles can lead to degradation.
-
Sample Preparation: Inefficient protein precipitation can result in the loss of the analyte. Ensure the protein precipitation method is optimized and consistently applied.
-
Adsorption: Praziquantel is hydrophobic and may adsorb to container surfaces. Using low-binding polypropylene tubes is recommended.
-
LC-MS/MS Issues: Suboptimal instrument parameters, such as ionization efficiency or fragmentation, can lead to a poor signal. Regular calibration and system suitability checks are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure thorough vortexing after adding the precipitation solvent (e.g., acetonitrile or perchloric acid). Centrifuge at a sufficient speed and duration to ensure a clear supernatant. |
| Analyte adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. | |
| Inconsistent Results Between Replicates | Inconsistent sample handling. | Ensure uniform timing for all steps, especially incubation and centrifugation. Maintain a consistent temperature during sample preparation. |
| Instrument variability. | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. | |
| Analyte Degradation Over Time | Improper long-term storage. | Store plasma samples at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Benchtop instability. | Minimize the time samples are kept at room temperature during preparation. Process samples on ice if possible. Praziquantel in plasma is stable for at least 6 hours at room temperature. |
Experimental Protocols
Long-Term Stability Assessment
This protocol outlines the procedure for evaluating the long-term stability of this compound in plasma.
-
Sample Preparation:
-
Spike a pool of blank plasma with a known concentration of this compound at low, medium, and high-quality control (QC) levels.
-
Aliquot the spiked plasma into multiple polypropylene tubes for each concentration level.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots from each concentration level.
-
Thaw the samples completely at room temperature.
-
Prepare the samples for analysis using a validated protein precipitation method (see below).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples and compare it to the mean concentration of the freshly prepared (time zero) samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Freeze-Thaw Stability Assessment
This protocol describes the methodology for assessing the stability of this compound in plasma after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Spike blank plasma with low and high concentrations of this compound.
-
Aliquot the samples into appropriate tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at -20°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -20°C for at least 12-24 hours.
-
Repeat this cycle for a minimum of three times.
-
-
Analysis:
-
After the final thaw, process and analyze the samples alongside freshly prepared calibration standards and a set of control samples that have not undergone freeze-thaw cycles (time zero).
-
-
Data Evaluation:
-
The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration of the time-zero samples.
-
Sample Preparation: Protein Precipitation
This is a general protocol for plasma sample preparation.
-
Label polypropylene tubes for calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 300 µL of acetonitrile (containing the internal standard if it's not the analyte itself) to precipitate plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Data Summary
The following tables summarize the expected stability of Praziquantel in plasma based on available literature. This data can be used as a guideline for this compound.
Table 1: Long-Term Stability of Praziquantel in Plasma at -20°C
| Storage Duration | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Nominal Concentration | 5 | 750 | 1000 |
| 1 Month | Within ±15% | Within ±15% | Within ±15% |
| 2 Months | Within ±15% | Within ±15% | Within ±15% |
| 4 Months | Within ±15% | Within ±15% | Within ±15% |
| 6 Months | Within ±15% | Within ±15% | Within ±15% |
| Data extrapolated from a study on Praziquantel in rat plasma, indicating stability for at least 6 months. |
Table 2: Freeze-Thaw Stability of Praziquantel in Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | High QC (ng/mL) |
| Nominal Concentration | 5 | 1000 |
| Cycle 1 | Within ±15% | Within ±15% |
| Cycle 2 | Within ±15% | Within ±15% |
| Cycle 3 | Within ±15% | Within ±15% |
| Praziquantel is generally considered stable for at least three freeze-thaw cycles. |
Table 3: Short-Term Stability of Praziquantel in Plasma
| Condition | Duration | Stability |
| Room Temperature | 6 hours | Stable |
| Autosampler (4°C) | 26 hours | Stable |
| Based on a study of Praziquantel in cat plasma. |
Visualizations
Caption: Experimental workflow for plasma stability testing.
References
Validation & Comparative
A Head-to-Head Battle: Stable Isotope-Labeled vs. Analog Internal Standards in Bioanalytical Method Validation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the precision and reliability of bioanalytical methods are paramount. A cornerstone of a robust quantitative assay is the judicious selection and validation of an internal standard (IS). The internal standard is a compound of known concentration added to samples to correct for analytical variability, ensuring the accuracy of the final reported concentration of the analyte. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a structurally similar analog.
This guide provides an objective comparison of the performance of SIL and analog internal standards, supported by experimental data and detailed protocols, in alignment with the harmonized bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[1]
Data Presentation: A Quantitative Comparison
The superiority of a stable isotope-labeled internal standard is most evident when examining key performance metrics of a bioanalytical method. The following table summarizes typical experimental data comparing a SIL-IS to a structural analog IS.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Precision (%CV) | Typically <5%[2] | Can be >15%[2] | A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it tracks the analyte's behavior closely through sample preparation and analysis, thus providing better correction for variability.[2][3] |
| Accuracy (%Bias) | Typically within ±5% | Can be variable and exceed ±15% | The co-eluting nature of a SIL-IS allows it to compensate for matrix effects and recovery inconsistencies more effectively than a structural analog, leading to higher accuracy. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | As a SIL-IS has the same ionization efficiency as the analyte, it is affected by matrix-induced ion suppression or enhancement in the same manner, allowing for accurate normalization. A structural analog may have different ionization characteristics. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The near-identical chemical properties of a SIL-IS ensure that its extraction recovery closely mirrors that of the analyte across different samples and concentrations. |
Experimental Protocols: Validating Your Internal Standard
Adherence to regulatory guidelines requires robust experimental protocols to validate the chosen internal standard. Below are detailed methodologies for key experiments.
Internal Standard Interference Check
Objective: To ensure that the internal standard does not interfere with the measurement of the analyte and that endogenous matrix components do not interfere with the internal standard.
Protocol:
-
Prepare a set of at least six blank matrix samples from different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze these samples according to the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high quality control (QC) concentrations:
-
Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and internal standard into the final extract.
-
Set 2 (Neat solution): Prepare solutions of the analyte and internal standard in the final mobile phase or reconstitution solvent at the same concentrations as Set 1.
-
-
Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area of the post-extraction spike (Set 1) by the peak area of the neat solution (Set 2).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the biological matrix before extraction.
-
Set 2 (Post-extraction spike): Extract blank matrix and then spike the analyte and internal standard into the final extract.
-
Set 3 (Neat solution): Prepare solutions of the analyte and internal standard in the final mobile phase.
-
-
Calculate the recovery of the analyte and the IS by comparing the peak areas of the pre-extraction spike (Set 1) to the post-extraction spike (Set 2).
Acceptance Criteria:
-
While 100% recovery is not required, it should be consistent and reproducible. The %CV of the recovery across the QC levels should ideally be ≤15%.
Stability Evaluation
Objective: To ensure the stability of the internal standard in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Prepare stock and working solutions of the internal standard and store them under the intended conditions.
-
Prepare matrix samples spiked with the internal standard at its working concentration.
-
Subject these samples to stability tests that mimic in-study conditions, such as bench-top stability, freeze-thaw stability, and long-term storage stability.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the response of the stored IS to that of a freshly prepared IS solution.
Acceptance Criteria:
-
The mean response of the internal standard in the stability samples should be within ±15% of the mean response of the freshly prepared samples.
Mandatory Visualizations
The following diagrams illustrate key decision-making and experimental workflows in the context of internal standard validation.
Caption: Decision pathway for selecting an appropriate internal standard.
Caption: Experimental workflow for internal standard validation.
References
A Researcher's Guide to (S)-Praziquantel-d11 and Other Praziquantel Stable Isotope Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug enantiomers is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of (S)-Praziquantel-d11 with other praziquantel stable isotope standards, supported by established bioanalytical principles and experimental protocols. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[1] Therefore, the stereoselective analysis of each enantiomer is crucial. This compound is a deuterium-labeled version of the (S)-enantiomer, designed for use as an internal standard in bioanalytical methods.
Comparison of Praziquantel Stable Isotope Standards
The choice of internal standard is critical for the development of robust and reliable bioanalytical methods. For the enantioselective quantification of praziquantel, three main types of deuterated internal standards are available: this compound, (R)-Praziquantel-d11, and racemic Praziquantel-d11. The ideal internal standard co-elutes with the analyte of interest and has the same ionization efficiency, thus perfectly compensating for variations during sample preparation and analysis.
When quantifying (S)-Praziquantel, the use of this compound is the most appropriate approach. Using a racemic mixture of the deuterated standard can lead to potential inaccuracies if the chromatographic separation of the enantiomers is not perfectly baseline-resolved, as the signal from the (R)-Praziquantel-d11 could interfere with the quantification of the (S)-Praziquantel.
| Parameter | This compound for (S)-PZQ Analysis | (R)-Praziquantel-d11 for (S)-PZQ Analysis | Racemic Praziquantel-d11 for (S)-PZQ Analysis |
| Chromatographic Co-elution | Ideal co-elution with (S)-Praziquantel on a chiral column. | Separated from (S)-Praziquantel on a chiral column. | This compound component co-elutes, but the (R)-d11 component is also present. |
| Correction for Matrix Effects | Excellent correction for matrix effects experienced by (S)-Praziquantel. | May not perfectly mimic the matrix effects for the (S)-enantiomer due to different retention times. | Good correction, but potential for interference from the (R)-d11 enantiomer. |
| Accuracy and Precision | Highest potential for accuracy and precision. | Potential for reduced accuracy and precision. | High, but susceptible to chromatographic resolution issues. |
| Recommendation | Highly Recommended | Not Recommended | Recommended with caution, dependent on chromatographic performance. |
Experimental Protocols
A successful bioanalytical method hinges on meticulously detailed and validated experimental protocols. Below is a typical methodology for the quantification of (S)-Praziquantel in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and effective for the extraction of praziquantel from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The use of a chiral stationary phase is essential for the separation of the praziquantel enantiomers.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | Chiral Stationary Phase Column (e.g., Lux Cellulose-1, 150x4.6 mm, 3 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water with a modifier (e.g., 0.1% formic acid or 10mM ammonium acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | (S)-Praziquantel: Q1 (m/z) -> Q3 (m/z) this compound: Q1 (m/z) -> Q3 (m/z) |
Note: Specific mobile phase composition and MRM transitions need to be optimized for the specific instrument and column used.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and biological pathways can aid in understanding the processes involved in bioanalysis and the mechanism of action of the drug.
Workflow for the bioanalysis of (S)-Praziquantel.
(R)-Praziquantel, the active enantiomer, has been identified as a partial agonist of the human serotoninergic 5-hydroxytryptamine (5-HT) 2B receptor, which is a G-protein coupled receptor (GPCR).[2] This interaction is believed to contribute to the drug's effects on the host's vasculature.[3]
Signaling pathway of (R)-Praziquantel via the 5-HT2B receptor.
References
A Comparative Guide to the Cross-Validation of Praziquantel Assays Between Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of praziquantel, a crucial anthelmintic drug. The data and protocols presented are synthesized from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methodologies from various research laboratories. This document is intended to serve as a framework for assessing inter-laboratory reliability and ensuring data comparability, a critical aspect in multi-site clinical trials and collaborative research.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance data for bioanalytical methods validated in different laboratories. These results are fundamental for establishing the precision, accuracy, and overall reliability of each assay.
Table 1: Summary of LC-MS/MS Method Performance for Praziquantel Quantification in Human Plasma
| Parameter | Laboratory A (Hypothetical) | Laboratory B (Hypothetical) | Norwich Clinical Services | Keiser et al. (2016) |
| Linearity Range (ng/mL) | 1.0 - 1000 | 1.0 - 1000 | 1.012 - 751.552 | 10 - 2500 (for each enantiomer) |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | Not Specified | ≥ 0.998 |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | Not Specified | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | 5.19 | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% | Not Specified | 85-115% (80-120% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% | Not Specified | 85-115% (80-120% at LLOQ) |
| Recovery (%) | ~95% | ~90% | 87.34 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | 1.012 | 10 (for each enantiomer) |
| Internal Standard | Praziquantel-d11 | Praziquantel-d11 | Deuterated praziquantel | Not Specified |
Data synthesized from various sources for comparative purposes.[1][2][3]
Table 2: Summary of HPLC Method Performance for Praziquantel Quantification in Human and Rat Plasma
| Parameter | González et al. | Dey et al. |
| Matrix | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 100 - 2000 | 5 - 1000 |
| Correlation Coefficient (r) | 0.999 | 0.9989 (r²) |
| Intra-day Precision (%CV) | 3.0 ± 1.7 | < 15% |
| Inter-day Precision (%CV) | 6.3 ± 1.9 | < 15% |
| Accuracy (%) | 102.1 ± 5.6 (Recovery) | 100.97 to 109.40 |
| Recovery (%) | 102.1 ± 5.6 | > 90% |
| Limit of Detection (LOD) (ng/mL) | 12.25 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 5 |
| Internal Standard | Diazepam | Diazepam |
Data synthesized from published studies for comparative purposes.
Experimental Protocols
A successful cross-validation of bioanalytical methods relies on meticulously detailed and harmonized experimental protocols. Below are representative methodologies for the analysis of praziquantel in biological matrices.
1. Sample Preparation: Protein Precipitation
-
Laboratory A (Hypothetical LC-MS/MS): To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (Praziquantel-d11) is added. The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. 200 µL of the supernatant is transferred for LC-MS/MS analysis.[1]
-
Laboratory B (Hypothetical LC-MS/MS): A 50 µL aliquot of human plasma is treated with 150 µL of methanol containing Praziquantel-d11 as the internal standard. The sample is vortexed for 30 seconds and centrifuged at 16,000 x g for 5 minutes. The supernatant is directly injected into the LC-MS/MS system.[1]
-
Dey et al. (HPLC): To 200 µl of rat plasma, 45 µl of 8.25% perchloric acid is added for protein precipitation. The samples are centrifuged at 12,000 rpm for 15 min. 20 µl of the clear supernatant is injected into the HPLC system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The choice of chromatographic columns and mobile phases is critical for achieving the desired separation and sensitivity.
| Parameter | Laboratory A (Hypothetical) | Laboratory B (Hypothetical) | Norwich Clinical Services | Keiser et al. (2016) |
| LC System | Agilent 1200 Series | Shimadzu Nexera X2 | Not Specified | Not Specified |
| MS System | API 5000 Triple Quadrupole | Sciex Triple Quad 5500 | API 4000 Mass spectrometer | Not Specified |
| Column | Chiralcel OJ-RH (150x4.6mm, 5µm) | Lux Cellulose-1 (150x4.6mm, 3µm) | C18 column (100 x 4.6 mm i.d) | Cellulose tris(3-chloro-4-methylphenylcarbamate) column |
| Mobile Phase | Isocratic: 60% Acetonitrile in 10mM Ammonium Acetate | Gradient: 55-75% Acetonitrile in 0.1% Formic Acid over 5 min | Isocratic: 2 mM ammonium acetate (containing 0.05% formic acid): Acetonitrile (45:55 v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive atmospheric pressure ionization | Positive mode |
| MRM Transitions (m/z) | Praziquantel: 313.2 → 203.2; IS: 324.2 → 203.2 | Praziquantel: 313.2 → 203.2; IS: 324.2 → 203.2 | Not Specified | R- and S-PZQ: 312.2 → 202.2; R-trans-4-OH-PZQ: 328.0 → 202.0 |
This table presents a comparison of typical LC-MS/MS parameters used for praziquantel analysis.
3. High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | González et al. | Dey et al. |
| LC System | Not Specified | Not Specified |
| Detector | UV | UV |
| Column | Spherisorb ODS 2 (5 µm), 250 x 4.6 mm i.d. | Enable, C18 column (250×4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile-methanol-water (36:10:54, v/v/v) | Acetonitrile:water (60:40 v/v) |
| Flow Rate | 1.5 ml/min | 1 ml/min |
| Detection Wavelength | 217 nm | 225 nm |
This table outlines the HPLC conditions from two different studies for comparative purposes.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a bioanalytical method cross-validation and the specific sample analysis process for praziquantel.
Caption: Logical workflow for a bioanalytical method cross-validation.
Caption: Experimental workflow for praziquantel sample analysis.
References
Performance of (S)-Praziquantel-d11 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Praziquantel, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the performance of (S)-Praziquantel-d11, a deuterated internal standard, with a non-deuterated alternative, Diazepam, in various biological matrices.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for mass spectrometry-based bioanalysis due to their close physicochemical similarity to the analyte.
Performance Comparison: this compound vs. Diazepam
The following tables summarize the key performance parameters of this compound (extrapolated from data on racemic and (R)-Praziquantel-d11) and Diazepam in common biological matrices.
Table 1: Performance in Human Plasma
| Parameter | This compound (Deuterated) | Diazepam (Non-Deuterated Structural Analog) |
| Extraction Recovery | >98%[1] | 81.92–86.63% |
| Matrix Effect | Minimal, compensated by co-elution | Potential for differential matrix effects |
| Precision (CV%) | <15%[1] | Intra-day: 3.0 ± 1.7%, Inter-day: 6.3 ± 1.9%[2] |
| Accuracy | 91.78–101.33%[1] | 102.1 ± 5.6%[2] |
Table 2: Performance in Cat Plasma
| Parameter | Praziquantel-d11 (Deuterated) |
| Extraction Recovery | 103.68% |
| Matrix Effect | Not explicitly stated, but compensated by the internal standard |
| Precision (CV%) | Intra-day: 2.50–5.35%, Inter-day: 3.66–4.64% |
| Accuracy | Intra-day: 97.90–99.34%, Inter-day: 96.29–101.02% |
Note: Data for this compound in matrices other than plasma, and for Diazepam in matrices other than human plasma, is limited in the reviewed literature. The performance of deuterated internal standards is generally consistent across different biological matrices due to their similarity to the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. The following are representative protocols for the quantification of Praziquantel using either a deuterated or non-deuterated internal standard.
Method 1: Quantification of (S)-Praziquantel using this compound Internal Standard by LC-MS/MS
This method is adapted from validated protocols for the analysis of Praziquantel enantiomers.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A chiral stationary phase column is required for the separation of (R)- and (S)-Praziquantel.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: Appropriate for the column dimensions.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (S)-Praziquantel and this compound.
Method 2: Quantification of Praziquantel using Diazepam Internal Standard by HPLC-UV
1. Sample Preparation (Deproteinization):
-
To a plasma sample, add 0.2 M Zinc sulfate and acetonitrile to precipitate proteins.
-
Vortex and centrifuge to separate the supernatant.
-
Collect the supernatant for HPLC analysis.
2. High-Performance Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile, methanol, and water mixture (e.g., 36:10:54, v/v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at 217 nm.
Visualizations
To further illustrate the experimental processes, the following diagrams are provided.
References
A Comparative Guide to Inter-day and Intra-day Precision Assessment for Praziquantel Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-day and intra-day precision for various analytical methods used to quantify praziquantel. The data presented is collated from several studies, offering insights into the performance of different assays, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, particularly for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Experimental Protocols
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day (within-day) and inter-day (between-day) variability.[1][2]
General Protocol for Precision Assessment:
-
Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking a known concentration of praziquantel into a blank biological matrix (e.g., plasma).[3][4] Typically, at least three concentration levels are used: low, medium, and high.
-
Intra-day Precision (Repeatability): Multiple replicates (e.g., five or six) of each QC concentration level are analyzed on the same day, under the same operating conditions.
-
Inter-day Precision (Intermediate Precision): The analysis of the QC sample replicates is repeated on at least two or more different days to assess the variation between days.
-
Data Analysis: The mean, standard deviation, and %CV are calculated for the measurements at each concentration level for both intra-day and inter-day assessments. The acceptance criterion for precision is often a %CV of less than 15% for QC samples and less than 20% for the lower limit of quantification (LLOQ).
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the inter-day and intra-day precision data for praziquantel assays from various studies. These results are crucial for establishing the reliability and reproducibility of each method.
Table 1: Inter-day and Intra-day Precision of Praziquantel Assays using HPLC-UV
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 5 | 11.76 | Not Specified | |
| 500 | 11.76 | Not Specified | |
| 750 | 11.76 | Not Specified | |
| 1000 | 11.76 | Not Specified | |
| 12 µg/mL | 1.28 - 2.16 | 1.77 | |
| 100 - 2000 | 3.0 ± 1.7 | 6.3 ± 1.9 |
Table 2: Inter-day and Intra-day Precision of Praziquantel Assays using LC-MS/MS
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LLOQ | < 15 | < 15 | |
| Low | < 15 | < 15 | |
| Mid | < 15 | < 15 | |
| High | < 15 | < 15 | |
| 10 | 2.50–5.35 | 3.66–4.64 | |
| 30 | 2.50–5.35 | 3.66–4.64 | |
| 120 | 2.50–5.35 | 3.66–4.64 | |
| 800 | 2.50–5.35 | 3.66–4.64 |
Methodology Visualization
The following diagram illustrates a typical experimental workflow for assessing the inter-day and intra-day precision of a praziquantel assay.
References
Comparison of different ionization sources for praziquantel analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ionization source is a critical determinant for the sensitivity, specificity, and robustness of any liquid chromatography-mass spectrometry (LC-MS) method. This guide provides a comprehensive comparison of three common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the quantitative analysis of the anthelmintic drug praziquantel. This comparison is supported by experimental data from published studies to aid researchers in selecting the optimal ionization technique for their specific analytical needs.
Performance Comparison of Ionization Sources
The following table summarizes the key performance characteristics of ESI, APCI, and APPI for the analysis of praziquantel. While extensive data exists for ESI, the performance of APCI and APPI for praziquantel is inferred from their general characteristics and performance with compounds of similar physicochemical properties, as direct comparative studies are limited.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | Ionization of analytes in solution through a charged aerosol. | Gas-phase chemical ionization of the analyte by reagent ions. | Gas-phase photoionization of the analyte by high-energy photons. |
| Applicability to Praziquantel | Well-established and widely used. Praziquantel has sufficient polarity to be efficiently ionized by ESI, typically forming protonated molecules ([M+H]^+).[1][2][3][4] | Potentially suitable. As a relatively non-polar small molecule, praziquantel could be amenable to APCI, which is effective for such compounds.[5] | Potentially suitable. APPI is particularly advantageous for non-polar compounds and may offer an alternative for praziquantel analysis, especially in complex matrices. |
| Sensitivity (LOD/LOQ) | High. Limits of quantification (LOQs) in the low ng/mL range have been reported in various matrices. For instance, an LOQ of 10 ng/mL in cat plasma has been achieved. | Expected to be moderate to high. For compounds of similar polarity, APCI can provide sensitivity comparable to or, in some cases, better than ESI. | Expected to be moderate to high. APPI can offer high sensitivity, particularly for non-polar compounds where ESI and APCI may be less effective. |
| Matrix Effects | Susceptible. ESI is known to be prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision. | Less susceptible than ESI. APCI is generally considered more robust against matrix effects due to its gas-phase ionization mechanism. | Generally less susceptible than ESI and APCI. APPI is often the least affected by matrix interferences. |
| Linearity | Excellent. Wide linear dynamic ranges are typically achieved for praziquantel using ESI. | Good. APCI generally provides good linearity over a wide concentration range. | Good. APPI is known for its wide linear dynamic range. |
| Typical Analytes | Polar to moderately polar, thermally labile, and high molecular weight compounds. | Less polar to non-polar, thermally stable, and smaller molecules. | Non-polar to moderately polar compounds, including those that are difficult to ionize by ESI or APCI. |
| Common Adducts | ([M+H]^+), ([M+Na]^+), ([M+K]^+), ([M-H]^-) | Primarily ([M+H]^+) or ([M-H]^-) | Primarily molecular ions
|
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are the methodologies for praziquantel analysis using LC-ESI-MS/MS, which is the most documented technique. Generalized protocols for APCI and APPI are also provided based on their typical application for small molecule analysis.
LC-ESI-MS/MS Method for Praziquantel in Biological Matrices
This protocol is based on established methods for the quantification of praziquantel in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute praziquantel, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Praziquantel: m/z 313.2 → 203.2 (Quantifier), m/z 313.2 → 132.1 (Qualifier).
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Nebulizer Gas Flow: Optimized for best signal.
-
Drying Gas Flow: Optimized for best signal.
-
-
Generalized LC-APCI-MS/MS Protocol for Praziquantel
-
Sample Preparation and Liquid Chromatography: The sample preparation and LC conditions would likely be similar to those used for ESI.
-
Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
MRM Transitions: Same as for ESI (m/z 313.2 → 203.2, 132.1).
-
Ion Source Parameters:
-
Corona Discharge Current: 3 - 5 µA.
-
Vaporizer Temperature: 350 - 500 °C.
-
Drying Gas Temperature: 250 - 350 °C.
-
Nebulizer Gas Pressure: 50 - 60 psi.
-
-
Generalized LC-APPI-MS/MS Protocol for Praziquantel
-
Sample Preparation and Liquid Chromatography: The sample preparation and LC conditions would likely be similar to those used for ESI. A dopant (e.g., toluene) may be added to the mobile phase or infused post-column to enhance ionization.
-
Mass Spectrometry Conditions (APPI):
-
Ionization Mode: Positive Atmospheric Pressure Photoionization (APPI+).
-
MRM Transitions: Same as for ESI (m/z 313.2 → 203.2, 132.1).
-
Ion Source Parameters:
-
Vaporizer Temperature: 400 - 500 °C.
-
Drying Gas Temperature: 250 - 350 °C.
-
Nebulizer Gas Pressure: 50 - 60 psi.
-
Lamp: Krypton discharge lamp.
-
-
Visualizing the Workflow and Ionization Principles
To better illustrate the analytical process and the fundamental differences between the ionization techniques, the following diagrams are provided.
Caption: Experimental workflow for praziquantel analysis by LC-MS/MS.
Caption: Simplified principles of ESI, APCI, and APPI.
Quantitative Data Summary for Praziquantel Analysis by LC-ESI-MS/MS
The following table presents a summary of quantitative performance data for the analysis of praziquantel using LC-ESI-MS/MS, compiled from various studies.
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity Range | 10 - 1000 ng/mL | Cat Plasma | |
| 5 - 1000 ng/mL | Rat Plasma | ||
| Limit of Quantification (LOQ) | 10 ng/mL | Cat Plasma | |
| 5 ng/mL | Rat Plasma | ||
| 9.3 ng/g | Fish Muscle | ||
| Intra-day Precision (%CV) | 2.50 - 5.35% | Cat Plasma | |
| < 15% | Rat Plasma | ||
| Inter-day Precision (%CV) | 3.66 - 4.64% | Cat Plasma | |
| < 15% | Rat Plasma | ||
| Accuracy | 96.29 - 101.02% | Cat Plasma | |
| 100.97 - 109.40% | Rat Plasma | ||
| Recovery | 100.97 - 104.90% | Cat Plasma | |
| > 90% | Rat Plasma |
Conclusion: Choosing the Right Ionization Source
For the routine bioanalysis of praziquantel, Electrospray Ionization (ESI) is the most established and well-validated technique, consistently providing high sensitivity and excellent linearity. Its primary drawback is the susceptibility to matrix effects, which can be mitigated through effective sample preparation and the use of an appropriate internal standard.
Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for applications where matrix effects are a significant concern. Given praziquantel's characteristics, APCI is expected to offer good performance, potentially with improved robustness compared to ESI.
Atmospheric Pressure Photoionization (APPI) could be advantageous in scenarios with very complex matrices or for the analysis of praziquantel in non-polar sample diluents. Its lower susceptibility to matrix effects makes it a promising option, although its performance for praziquantel specifically requires further investigation.
Ultimately, the choice of ionization source will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and the available instrumentation. While ESI is the current gold standard for praziquantel analysis, researchers are encouraged to consider APCI and APPI, especially when facing challenges with matrix interference. Method development and validation are essential to ensure the chosen ionization technique meets the desired performance criteria for the intended application.
References
- 1. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of (S)-Praziquantel-d11: A Guide for Laboratory Professionals
(S)-Praziquantel-d11, a deuterated analog of the anthelmintic drug Praziquantel, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, in solid form and in solution, as well as for decontaminating empty containers.
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Hazard Profile and Safety Precautions
While extensive toxicological data for this compound is not available, it should be handled with the same precautions as its non-deuterated counterpart, Praziquantel. The Safety Data Sheet (SDS) indicates that it may be harmful if swallowed.[1] Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn at all times when handling this compound.[1][2]
| Hazard | Description | Primary Route of Exposure | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Skin Contact | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Eye Irritation | May cause eye irritation. | Eye Contact | Wear safety glasses with side-shields. |
| Inhalation | May be harmful if inhaled; may cause respiratory tract irritation. | Inhalation | Avoid formation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation. |
| Environmental Hazard | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. | Improper Disposal | Do not let product enter drains. Dispose of waste according to regulations. |
Disposal of Solid this compound Waste
Solid waste includes expired or unused this compound and any materials, such as weighing paper or contaminated gloves, that have come into direct contact with the solid compound.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealed container. This container should be compatible with the chemical and approved for hazardous waste collection.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal of this compound Solutions
Disposal procedures for solutions containing this compound will depend on the solvent used. Under no circumstances should solutions be disposed of down the drain.
Experimental Protocol for Solution Waste Disposal:
-
Segregation: Collect all this compound solutions in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," the solvent(s) used, and their approximate concentrations. Include appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal Request: Contact your institution's EHS department for collection and disposal through a licensed hazardous waste contractor.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to ensure no residual chemical remains.
Experimental Protocol for Container Decontamination:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which Praziquantel is soluble. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Rinsate Disposal: Collect the rinsate in the appropriate hazardous waste container for solutions, as described in the section above.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines. Deface or remove the original label to prevent misuse.
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathways, the following diagrams illustrate the decision-making and procedural steps for handling this compound waste.
Caption: Disposal workflow for different forms of this compound waste.
References
Essential Safety and Logistical Information for Handling (S)-Praziquantel-d11
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for (S)-Praziquantel-d11, a deuterated analog of Praziquantel. Due to conflicting safety data, a conservative approach is recommended, treating the compound as a potentially hazardous substance.
Hazard Identification and Classification
Safety Data Sheets (SDS) for this compound and its non-deuterated counterpart present varied classifications. While some sources label it as non-hazardous, others indicate potential for skin and eye irritation, as well as skin sensitization[1]. One SDS for Praziquantel-d11 states that its chemical, physical, and toxicological properties have not been thoroughly investigated, but it may be harmful if inhaled, swallowed, or absorbed through the skin[2]. Given these discrepancies, it is prudent to handle this compound as an active pharmaceutical ingredient (API) with potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be established for handling this compound. The following table summarizes the recommended PPE based on general best practices for handling APIs.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | Double-gloving is recommended, especially when handling the solid compound.[3][4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Body Protection | Laboratory coat | For larger quantities (up to 1 kg), a disposable, low-permeability lab coat or coverall is advised. |
| Respiratory Protection | Not generally required under normal use with adequate engineering controls. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particle filter should be used. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure. For handling this compound, especially in its solid form, the following should be implemented:
-
Ventilation: All handling of the solid compound should be performed in a chemical fume hood, a Class II Biological Safety Cabinet (BSC), or another containment primary engineering control (C-PEC).
-
Weighing: For weighing the solid, a vented balance safety enclosure or a HEPA-secured weighing box should be utilized to contain any dust.
Operational Plan for Safe Handling
A step-by-step procedure ensures that the compound is handled safely and effectively, minimizing the risk of exposure and preserving the integrity of the deuterated compound.
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the C-PEC is certified and functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
To prevent hydrogen-deuterium (H-D) exchange, use anhydrous, deuterated solvents for solutions and thoroughly dry all glassware. Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
2. Donning PPE:
-
Put on PPE in the following order: lab coat, safety glasses, and then gloves. If double-gloving, don the inner glove first.
3. Handling the Compound:
-
Perform all manipulations of the solid compound within the C-PEC.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Cap all containers tightly when not in use.
4. Decontamination and Doffing PPE:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Remove PPE in a way that avoids self-contamination: remove the outer gloves (if used) within the C-PEC, followed by the lab coat, and finally the inner gloves and safety glasses outside the C-PEC.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused solid compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed container. |
| Liquid Waste | Labeled, sealed waste container | Collect solutions containing this compound in a compatible, sealed waste container. Do not dispose of down the drain. |
| Contaminated PPE | Designated hazardous waste bag | Dispose of used gloves, disposable lab coats, and other contaminated PPE in a clearly marked hazardous waste bag. |
All waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name. Follow your institution's guidelines for the collection and disposal of chemical waste.
Visualized Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
